PF-9363
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQFPFWUAZOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-9363 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-9363 (also known as CTx-648) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] In estrogen receptor-positive (ER+) breast cancer, particularly in tumors with amplification or overexpression of KAT6A, this compound demonstrates significant anti-tumor activity.[2][3] Its mechanism of action is centered on the epigenetic modulation of gene expression. By inhibiting the catalytic activity of KAT6A/B, this compound prevents the acetylation of histone H3 at lysine 23 (H3K23Ac), a key mark for transcriptional activation.[1][2] This leads to the transcriptional repression of critical oncogenic signaling pathways, most notably the Estrogen Receptor (ER) signaling and cell cycle progression pathways, resulting in cell cycle arrest and inhibition of tumor growth.[2][3] Preclinical data in both cell line and patient-derived xenograft models, including those resistant to endocrine therapies, underscore its potential as a novel therapeutic agent.[2][4]
Core Mechanism of Action: Epigenetic Reprogramming
The primary mechanism of this compound is the direct inhibition of the histone acetyltransferase (HAT) activity of the KAT6A and KAT6B enzymes.[2] These enzymes are "writers" of the epigenetic code, adding acetyl groups to histone tails.
-
Target Engagement: this compound binds to the catalytic domain of KAT6A and KAT6B, preventing them from acetylating their primary substrate, histone H3 at lysine 23 (H3K23).[1][2]
-
Chromatin Modification: The inhibition of H3K23 acetylation (H3K23Ac) leads to a more condensed chromatin state (heterochromatin) at the promoter and enhancer regions of specific genes.[2]
-
Transcriptional Repression: This condensed chromatin structure limits the access of transcription factors and RNA Polymerase II to the DNA.[2][3]
-
Pathway Downregulation: Consequently, the expression of genes crucial for tumor proliferation and survival is downregulated. Key affected pathways include:
-
Estrogen Receptor (ER) Signaling: this compound significantly downregulates the expression of the estrogen receptor gene (ESR1) and other ER target genes.[1][4]
-
Cell Cycle Progression: The expression of key cell cycle regulators, such as Cyclins and Cyclin-Dependent Kinases (CDKs), is repressed, leading to a G1 phase cell cycle arrest.[2]
-
MYC and Stem Cell Pathways: The inhibitor also impacts other oncogenic pathways, including those driven by the MYC proto-oncogene and genes associated with cancer stem cell phenotypes.[2]
-
The following diagram illustrates this core signaling pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and cellular assays.
Table 1: In Vitro Enzyme Inhibition and Selectivity
This table summarizes the inhibitory potency (Ki) of this compound against KAT6A, KAT6B, and its selectivity over other related histone acetyltransferases of the MYST family.
| Target Enzyme | Inhibitory Constant (Ki) (nM) | Reference |
| KAT6A | 0.41 | [4] |
| KAT6B | 1.2 | [4] |
| KAT7 (HBO1) | 66 | [4] |
| KAT5 (Tip60) | 384 | [4] |
| KAT8 (MOF) | 570 | [4] |
Table 2: Cellular Potency in Breast Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) of this compound in reducing cell viability in ER+ breast cancer cell lines known to have high expression of KAT6A.
| Cell Line | Subtype | KAT6A Status | Cell Viability IC50 (nM) | Reference |
| ZR-75-1 | ER+ | High Expression | 0.3 | [4] |
| T47D | ER+ | High Expression | 0.9 | [4] |
Experimental Protocols
The mechanism and efficacy of this compound were elucidated through a series of key experiments. The methodologies below are representative protocols based on published research.[2]
Protocol 1: In Vitro KAT6A/B Enzyme Inhibition Assay (LanthaScreen™)
-
Objective: To determine the inhibitory constant (Ki) of this compound against recombinant KAT6A and KAT6B enzymes.
-
Methodology:
-
Reagents: Recombinant human KAT6A or KAT6B enzyme, H3K23-biotinylated peptide substrate, Acetyl-CoA, Eu-anti-H3K23ac antibody, and Streptavidin-APC tracer.
-
Procedure: a. Serially dilute this compound in DMSO and add to a 384-well plate. b. Add KAT6A or KAT6B enzyme and the H3K23 peptide substrate to the wells. c. Initiate the enzymatic reaction by adding Acetyl-CoA. d. Incubate the reaction mixture at room temperature for 60 minutes. e. Stop the reaction and add the detection mix containing the Eu-labeled antibody and Streptavidin-APC. f. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to the enzyme activity.
-
Analysis: Calculate IC50 values from dose-response curves and convert to Ki values using the Cheng-Prusoff equation.
-
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of breast cancer cell lines.
-
Methodology:
-
Cell Culture: Seed breast cancer cells (e.g., ZR-75-1, T47D) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 7-21 days) to assess long-term impact on proliferation.
-
Lysis and Signal Detection: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. c. Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present, which reflects the number of viable cells.
-
Analysis: Normalize the data to DMSO-treated controls and plot dose-response curves to calculate IC50 values.
-
Protocol 3: RNA-Sequencing (RNA-seq) for Gene Expression Profiling
-
Objective: To identify global changes in gene expression in breast cancer cells following treatment with this compound.
-
Methodology:
-
Sample Preparation: Treat breast cancer cells (e.g., T47D) with this compound (e.g., 30 nM) or DMSO for specified time points (e.g., 2 and 5 days).[5]
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: a. Perform poly(A) selection to enrich for mRNA. b. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. c. Synthesize the second cDNA strand. d. Perform end-repair, A-tailing, and ligate sequencing adapters. e. Amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: a. Align the sequencing reads to the human reference genome. b. Quantify gene expression levels (e.g., as transcripts per million - TPM). c. Perform differential gene expression analysis between this compound and DMSO-treated samples. d. Use Gene Set Enrichment Analysis (GSEA) to identify significantly up- or down-regulated biological pathways (e.g., Hallmark, KEGG).
-
Preclinical Validation Workflow
The evaluation of this compound followed a logical progression from initial biochemical characterization to cellular and finally in vivo efficacy studies.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSIRO Research Publications Repository [publications.csiro.au]
- 4. researchgate.net [researchgate.net]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
The Discovery and Development of PF-9363: A First-in-Class KAT6A/B Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The lysine (B10760008) acetyltransferases KAT6A and KAT6B are critical epigenetic regulators implicated in the pathogenesis of various cancers, particularly estrogen receptor-positive (ER+) breast cancer. Their role in acetylating histone H3 at lysine 23 (H3K23Ac) leads to an open chromatin state and the transcription of oncogenic gene programs. PF-9363 (also known as CTx-648) has emerged as a first-in-class, potent, selective, and orally bioavailable inhibitor of KAT6A and its paralog KAT6B. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical efficacy, and key experimental methodologies used in the development of this compound.
Introduction: Targeting the Epigenome with KAT6A/B Inhibition
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), and its close homolog KAT6B (MORF), are members of the MYST family of histone acetyltransferases (HATs).[1][2] These enzymes play a crucial role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[3] A primary substrate for KAT6A/B is histone H3, which is acetylated at lysine 23 (H3K23Ac).[2][4] This epigenetic mark is associated with a relaxed chromatin structure, facilitating the recruitment of transcriptional machinery and promoting gene expression.[3]
Dysregulation of KAT6A activity, often through gene amplification or overexpression, is a key driver in several cancers.[1][2] In ER+ breast cancer, amplification of the 8p11-p12 genomic region, which includes the KAT6A gene, is observed in 10-15% of patients and correlates with a poorer prognosis.[1] The oncogenic role of KAT6A is linked to its coactivation of transcription factors, including the estrogen receptor (ER), which drives the proliferation of breast cancer cells.[5] Consequently, the development of small molecule inhibitors targeting the catalytic activity of KAT6A/B represents a promising therapeutic strategy. This compound was discovered through a collaborative effort between Cancer Therapeutics (CTx) and Pfizer as a potent and selective inhibitor of KAT6A/B.[6]
This compound: A Potent and Selective KAT6A/B Inhibitor
This compound is a synthetic, orally bioavailable small molecule derived from a benzisoxazole series.[5] It acts as a competitive inhibitor at the acetyl-CoA binding site of KAT6A and KAT6B.[7]
Biochemical Potency and Selectivity
This compound demonstrates high potency against both KAT6A and its paralog KAT6B, with inhibitory constants (Ki) in the low nanomolar range. Its selectivity has been profiled against other members of the MYST family of HATs, showing significantly lower potency against KAT5, KAT7, and KAT8.[4][8]
| Target | Ki (nM) | Reference |
| KAT6A | 0.41 | [9] |
| KAT6B | 1.2 | [9] |
| KAT7 | 66 | [8] |
| KAT5 | 384 | [8] |
| KAT8 | 570 | [8] |
In Vitro Cellular Efficacy
In cellular assays, this compound effectively inhibits the proliferation of KAT6A-dependent cancer cell lines, particularly those with high levels of KAT6A expression. The half-maximal inhibitory concentration (IC50) for cell viability is in the sub-nanomolar to low nanomolar range in sensitive ER+ breast cancer cell lines.[4][10]
| Cell Line | Cancer Type | KAT6A Status | IC50 (nM) | Reference |
| ZR-75-1 | ER+ Breast Cancer | High | 0.3 | [10] |
| T47D | ER+ Breast Cancer | High | 0.9 | [10] |
| MCF7 | ER+ Breast Cancer | Low | >1000 | [4] |
Mechanism of Action: Reversing Oncogenic Gene Expression
The primary mechanism of action of this compound is the inhibition of H3K23 acetylation, a key epigenetic mark established by KAT6A/B.[4][5] This leads to a more condensed chromatin state at the promoter and enhancer regions of KAT6A target genes, resulting in the suppression of their transcription.
Signaling Pathway
Transcriptional and epigenetic profiling studies, including RNA-seq and ATAC-seq, have revealed that treatment with this compound leads to the downregulation of a specific set of genes. These genes are primarily involved in estrogen receptor signaling (ESR1 pathway), cell cycle progression, and stem cell pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.[4]
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various in vivo xenograft models, including cell line-derived and patient-derived xenografts (PDX) of ER+ breast cancer.
Xenograft Model Data
In these models, oral administration of this compound resulted in significant tumor growth inhibition (TGI). The efficacy of this compound correlated with the inhibition of the H3K23Ac pharmacodynamic biomarker in tumor tissues.[4] Notably, this compound demonstrated robust anti-tumor activity in models that are resistant to standard-of-care endocrine therapies.[5][11]
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| ZR-75-1 (subcutaneous) | ER+ Breast Cancer | This compound | Significant Tumor Growth Inhibition | [8] |
| ST340 (PDX) | ER+ Breast Cancer | This compound | Significant Tumor Growth Inhibition | [8] |
| 23T (PDX) | ER+ Breast Cancer | This compound | Significant Tumor Growth Inhibition | [8] |
| 50T (PDX) | ER+ Breast Cancer | This compound | Significant Tumor Growth Inhibition | [8] |
| HCl-018 (PDX) | ER+ Breast Cancer (Endocrine Resistant) | This compound | Significant Tumor Growth Inhibition | [7] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. These represent standardized protocols and may not reflect the exact, detailed procedures from the primary publications.
General Experimental Workflow
KAT6A/B Enzymatic Inhibition Assay (Standard Protocol)
-
Objective: To determine the inhibitory constant (Ki) of this compound against recombinant KAT6A and KAT6B.
-
Methodology:
-
Recombinant human KAT6A or KAT6B enzyme is incubated with varying concentrations of this compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a histone H3 peptide substrate and acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of acetylated histone H3 peptide is quantified, typically using a fluorescence-based detection method.
-
Ki values are calculated from the dose-response curves using appropriate enzyme kinetic models.[12][13]
-
Western Blot Analysis of Histone Acetylation (Standard Protocol)
-
Objective: To assess the effect of this compound on H3K23 acetylation in cancer cells.
-
Methodology:
-
Cancer cells are treated with various concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Histones are extracted from the cell nuclei using an acid extraction method.[14]
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE on a high-percentage polyacrylamide gel.[14]
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H3K23Ac. A primary antibody for total histone H3 is used as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[14]
-
Quantitative Reverse Transcription PCR (qRT-PCR) (Standard Protocol)
-
Objective: To measure the effect of this compound on the expression of target genes (e.g., ESR1).
-
Methodology:
-
Cancer cells are treated with this compound or vehicle.
-
Total RNA is extracted from the cells and its quality and quantity are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15][16]
-
The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The qPCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.[15]
-
The relative expression of the target gene is calculated using the delta-delta Ct method.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) (Standard Protocol)
-
Objective: To identify changes in chromatin accessibility genome-wide following this compound treatment.
-
Methodology:
-
Nuclei are isolated from cancer cells treated with this compound or vehicle.
-
The isolated nuclei are treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters ("tagmentation").[17][18]
-
The "tagmented" DNA is purified and amplified by PCR to add indexing primers for sequencing.
-
The resulting library is sequenced using a next-generation sequencing platform.
-
Sequencing reads are aligned to the reference genome, and regions of open chromatin are identified as "peaks." Differential peak analysis is performed to identify regions with altered accessibility between this compound-treated and control cells.[1]
-
Patient-Derived Xenograft (PDX) Model Studies (Standard Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant model.
-
Methodology:
-
Fresh tumor tissue from a breast cancer patient is obtained and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID).[19][20]
-
Once the tumors are established and reach a specified volume, the mice are randomized into treatment and control groups.
-
Mice in the treatment group receive daily oral doses of this compound, while the control group receives a vehicle.[7]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are harvested for pharmacodynamic biomarker analysis (e.g., H3K23Ac levels by Western blot or immunohistochemistry).[4]
-
Conclusion and Future Directions
This compound is a pioneering epigenetic modulator that has demonstrated compelling preclinical activity as a potent and selective inhibitor of KAT6A/B. Its mechanism of action, centered on the inhibition of H3K23 acetylation and the subsequent downregulation of oncogenic signaling pathways, provides a strong rationale for its therapeutic application in KAT6A-driven cancers. The robust anti-tumor efficacy observed in preclinical models, including those resistant to current therapies, highlights the potential of this compound to address unmet medical needs in ER+ breast cancer and potentially other malignancies with KAT6A dysregulation. The promising preclinical data for this compound has paved the way for the clinical investigation of KAT6A/B inhibitors, with the related compound PF-07248144 currently in clinical trials.[2][6] Further research will focus on identifying patient populations most likely to benefit from this therapeutic approach and exploring potential combination strategies to enhance anti-tumor activity.
References
- 1. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Spatial ATAC-seq Experimental Workflow and Principles - CD Genomics [spatial-omicslab.com]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAC-seq Protocol - Creative Biogene [creative-biogene.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. clyte.tech [clyte.tech]
- 16. elearning.unite.it [elearning.unite.it]
- 17. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 18. ATAC-seq - Wikipedia [en.wikipedia.org]
- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structure-Activity Relationship of PF-9363 (CTx-648): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-9363, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. This compound, also known as CTx-648, has demonstrated significant anti-tumor activity, particularly in estrogen receptor-positive (ER+) breast cancer models.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule inhibitor that targets the MYST family of histone acetyltransferases (HATs), specifically KAT6A and its paralog KAT6B.[2][3] These enzymes play a crucial role in the regulation of gene expression by acetylating histone H3 at lysine 23 (H3K23Ac).[3][4] The acetylation of H3K23 is an epigenetic mark associated with active gene transcription.
By competitively binding to the active site of KAT6A and KAT6B, this compound blocks the transfer of an acetyl group from acetyl-CoA to histone H3.[5] This inhibition leads to a global reduction in H3K23Ac levels, which in turn downregulates the expression of a specific set of genes critical for cancer cell proliferation and survival.[6][7] Epigenomic profiling has revealed that this compound treatment leads to the downregulation of genes involved in the estrogen receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[2]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Activity of this compound
| Target | Parameter | Value (nM) |
| KAT6A | K_i | 0.41[1] |
| KAT6B | K_i | 1.2[1] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Parameter | Value (nM) |
| ZR-75-1 | IC_50 | 0.3[6] |
| T-47D | IC_50 | 0.9[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
1. In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of KAT6A and KAT6B.
-
Reagents: Recombinant human KAT6A/B, Histone H3 substrate, Acetyl-CoA, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), detection reagent (e.g., fluorescently labeled antibody specific for acetylated H3K23).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant KAT6A or KAT6B enzyme, and the histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution.
-
Add the detection reagent (e.g., anti-H3K23Ac antibody) and incubate as recommended by the manufacturer.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.[5]
-
Reagents: Breast cancer cell lines (e.g., ZR-75-1, T-47D), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control.[5]
-
Incubate the plates for a specified duration (e.g., 5 days).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.[5]
-
Determine the IC50 values by fitting the data to a dose-response curve.[5]
-
3. Western Blot Analysis for H3K23Ac
This method is used to assess the in-cell inhibition of KAT6A/B by measuring the levels of H3K23 acetylation.
-
Reagents: Cell lines, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-H3K23Ac, anti-total Histone H3), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K23Ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits KAT6A/B, blocking H3K23 acetylation and downstream gene expression.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating KAT6A/B inhibitors.
Caption: Preclinical evaluation workflow for KAT6A/B inhibitors like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. CSIRO Research Publications Repository [publications.csiro.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Initial In Vitro Studies of PF-9363: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of PF-9363 (also known as CTx-648), a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways affected by this compound, serving as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that competitively inhibits the enzymatic activity of KAT6A and its paralog KAT6B with respect to acetyl-CoA.[1] These enzymes are crucial epigenetic regulators, primarily responsible for the acetylation of histone H3 at lysine (B10760008) 23 (H3K23Ac).[2] Dysregulation of KAT6A/B activity, particularly through gene amplification, is implicated in the pathogenesis of various cancers, most notably estrogen receptor-positive (ER+) breast cancer.[3][4] By inhibiting KAT6A/B, this compound reduces levels of H3K23Ac, a key pharmacodynamic biomarker of its activity, leading to the downregulation of critical oncogenic gene expression programs.[2][5]
Quantitative Data Summary
The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Inhibition Constants (Ki)
| Target | Ki (nM) | Reference |
| KAT6A | 0.41 | [4] |
| KAT6B | 1.2 | [4] |
| KAT7 | 66 | [4] |
| KAT5 | 384 | [4] |
| KAT8 | 570 | [4] |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ZR-75-1 | ER+ Breast Cancer | 0.3 | [4][5] |
| T47D | ER+ Breast Cancer | 0.9 | [4][5] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on KAT6A/B triggers a cascade of downstream effects, primarily impacting gene expression related to cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on information from multiple sources and represent a generalized approach. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Acetyltransferase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of KAT6A.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the recombinant KAT6A enzyme, histone H3 peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a predetermined time.
-
Stop the reaction.
-
Transfer the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.
-
Quantify the amount of incorporated [³H]-acetate on the histone peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.[2]
-
Materials:
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, MCF7)
-
This compound
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. For MCF7 cells, a seeding density of 15,000 cells per well has been reported for similar assays.[7]
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).[2]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Record the luminescence using a luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[2]
-
Western Blotting for H3K23Ac
This technique is used to measure the levels of the H3K23Ac biomarker in cells following treatment with this compound.[2][5]
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K23Ac and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
-
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0-1 µM) or vehicle control for a specified time (e.g., 24 hours).[5]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C. A typical dilution for western blotting is 1:1000.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3.[2]
-
Conclusion
The initial in vitro studies of this compound have robustly demonstrated its potent and selective inhibition of KAT6A and KAT6B. The corresponding reduction in H3K23 acetylation leads to the downregulation of key oncogenic pathways, particularly in ER+ breast cancer models. The experimental protocols detailed in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other KAT6 inhibitors. The provided data and methodologies are intended to facilitate reproducible and rigorous scientific inquiry in the field of epigenetic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. Acetyl-Histone H3 (Lys23) Antibody | Cell Signaling Technology [cellsignal.com]
The Selective KAT6A/B Inhibitor PF-9363: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of PF-9363 (also known as CTx-648), a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. This document provides a comprehensive overview of the quantitative effects of this compound on histone acetylation, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the catalytic activity of KAT6A and its paralog KAT6B.[1][2][3] These enzymes are members of the MYST family of histone acetyltransferases and are responsible for the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac).[2][4][5] This histone mark is associated with active gene transcription. By inhibiting KAT6A/B, this compound leads to a reduction in H3K23ac levels, subsequently downregulating the expression of specific gene sets involved in critical cellular processes, including cell cycle progression and estrogen receptor signaling.[1][2]
Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on various cell lines.
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases
| Target | Parameter | Value (nM) |
| KAT6A | Kᵢ | 0.41[6] |
| KAT6B | Kᵢ | 1.2[6] |
| KAT7 | Kᵢ | 66 |
| KAT5 | Kᵢ | 384 |
| KAT8 | Kᵢ | 570 |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Parameter | Value (nM) |
| ZR-75-1 | IC₅₀ | 0.3[6] |
| T47D | IC₅₀ | 0.9[6] |
Table 3: Effect of this compound on Histone H3 Acetylation
| Histone Mark | Effect | Concentration | Cell Lines |
| H3K23ac | Downregulation | 0-1 µM | ZR-75-1, T47D, MCF7[6] |
| H3K23ac | Effective Inhibition | As low as 1 nM | ER+ breast cancer cells |
| H3K9ac | No global effect | Not specified | ER+ breast cancer cells |
| H3K27ac | No global effect | Not specified | ER+ breast cancer cells |
Signaling Pathway
This compound has demonstrated significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[2][6] Its mechanism in this context involves the downregulation of the Estrogen Receptor 1 (ESR1) pathway. By inhibiting KAT6A/B and reducing H3K23ac at the promoters of ESR1 and its target genes, this compound leads to a decrease in their transcription, thereby inhibiting the proliferation of ER+ breast cancer cells.
Caption: this compound inhibits KAT6A/B, reducing H3K23ac and ESR1 pathway transcription.
Experimental Protocols
This section provides an overview of key experimental methodologies to study the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of KAT6A and KAT6B.
-
Materials: Recombinant human KAT6A or KAT6B enzyme, histone H3 peptide substrate, acetyl-CoA, and a detection reagent such as a LanthaScreen™ Eu-anti-H3K23ac antibody for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Methodology:
-
Incubate the recombinant KAT6 enzyme with the histone H3 substrate and acetyl-CoA in an appropriate assay buffer.
-
Add this compound at varying concentrations to the reaction mixture.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and measure the level of histone acetylation using a suitable detection method (e.g., TR-FRET, radioactivity, or ELISA-based).
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable curve.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells to determine its cellular potency.
-
Materials: Cancer cell lines (e.g., ZR-75-1, T47D), cell culture medium and supplements, 96-well plates, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 21 days for long-term assays).[4]
-
Add the cell viability reagent to each well.
-
Measure the luminescence or absorbance using a plate reader.
-
Determine the IC₅₀ values from the dose-response curves.
-
Western Blot Analysis for Histone Acetylation
This technique is used to assess the levels of specific histone acetylation marks in cells treated with this compound.
-
Materials: Cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels (e.g., 4–12% NuPAGE Bis-Tris), nitrocellulose membranes, primary antibodies against specific histone modifications (e.g., anti-H3K23ac, anti-total Histone H3), and HRP-conjugated secondary antibodies.
-
Methodology:
-
Treat cells with this compound (e.g., 0-1 µM for 24 hours).[6]
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate 30-80 µg of protein extract per sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane (e.g., in 5% non-fat dry milk) and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Normalize the signal of the acetylated histone to the total histone signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where histone acetylation is altered by this compound treatment.
-
Materials: Cell lines, this compound, formaldehyde (B43269) for crosslinking, lysis and sonication buffers, antibodies against specific histone marks (e.g., H3K23ac) or proteins of interest (e.g., RNA Polymerase II), protein A/G magnetic beads, DNA purification kits, and reagents for library preparation and next-generation sequencing.
-
Methodology:
-
Treat cells with this compound (e.g., 50 nM for 24 hours).
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of a desired size range.
-
Immunoprecipitate the crosslinked chromatin with a specific antibody.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions with differential histone acetylation.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound.
Caption: A workflow for evaluating this compound from in vitro assays to in vivo models.
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PF-04136309 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04136309 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its mechanism of action centers on the inhibition of the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. By blocking this pathway, PF-04136309 modulates the tumor microenvironment, potentially enhancing the efficacy of standard chemotherapeutic agents. This technical guide provides an in-depth overview of the impact of PF-04136309 on gene expression, with a focus on its effects in pancreatic cancer.
Core Mechanism of Action: Targeting the CCL2-CCR2 Signaling Pathway
The CCL2-CCR2 signaling cascade plays a pivotal role in the orchestration of immune cell trafficking. The binding of the chemokine ligand CCL2 to its receptor CCR2 on the surface of monocytes triggers a conformational change in the receptor, initiating a cascade of downstream signaling events. These intracellular signals ultimately lead to chemotaxis, directing the migration of these immune cells to tissues with high concentrations of CCL2, such as the tumor microenvironment.
Key downstream signaling pathways activated by CCL2-CCR2 interaction include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and inflammation.
-
MAPK Pathway: This pathway plays a role in cell proliferation, differentiation, and survival.
By competitively binding to CCR2, PF-04136309 prevents the interaction with CCL2, thereby inhibiting the activation of these downstream signaling cascades. This blockade of monocyte and macrophage recruitment to the tumor microenvironment is the primary mechanism through which PF-04136309 exerts its anti-tumor effects.
Impact on Gene Expression in Pancreatic Cancer
In a clinical study involving patients with locally advanced and borderline resectable pancreatic cancer (NCT01413022), the combination of PF-04136309 with the FOLFIRINOX chemotherapy regimen demonstrated a significant impact on the expression of key immunosuppressive cytokines within the tumor microenvironment.
While FOLFIRINOX treatment alone led to an upregulation of the immunosuppressive factors Interleukin-4 (IL-4), Interleukin-10 (IL-10), Interleukin-13 (IL-13), and Transforming Growth Factor-beta (TGF-β), the addition of PF-04136309 to the regimen counteracted this effect, leading to a decrease in the expression of these genes. This suggests that PF-04136309 can help to create a more favorable, less immunosuppressive tumor microenvironment, potentially enhancing the anti-tumor immune response.
Quantitative Gene Expression Data
| Gene | Treatment Group | Change in Expression |
| IL-4 | FOLFIRINOX + PF-04136309 | Decreased compared to FOLFIRINOX alone |
| IL-10 | FOLFIRINOX + PF-04136309 | Decreased compared to FOLFIRINOX alone |
| IL-13 | FOLFIRINOX + PF-04136309 | Decreased compared to FOLFIRINOX alone |
| TGF-β | FOLFIRINOX + PF-04136309 | Decreased compared to FOLFIRINOX alone |
Experimental Protocols
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
The following is a representative protocol for the analysis of gene expression in tumor tissue, based on the methodology described in the aforementioned clinical trial.
1. RNA Extraction from Tumor Tissue:
-
Obtain fresh tumor biopsy samples and immediately stabilize in an RNA stabilization solution (e.g., RNAlater).
-
Homogenize the tissue sample using a rotor-stator homogenizer or bead mill.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and purification steps.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
The reaction typically includes the RNA template, reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's recommended thermal cycling protocol.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (IL-4, IL-10, IL-13, TGF-β) and housekeeping genes (GAPDH, HPRT1, β-actin), and a SYBR Green or TaqMan-based master mix.
-
Perform the qRT-PCR reaction using a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target cDNA.
4. Data Analysis:
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes to account for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative gene expression using the ΔΔCt method. This method compares the normalized Ct values of the treated samples to those of a control or calibrator sample.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes in gene expression.
Visualizations
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of PF-04136309.
Caption: Experimental workflow for analyzing gene expression changes in tumor tissue.
Early Research Findings on CTX-3648: Information Not Publicly Available
An extensive search for early research findings, including preclinical and clinical data, for a compound designated "CTX-3648" has yielded no publicly available information. Searches for "CTX-3648" in scientific literature databases, clinical trial registries, and general web searches did not return any relevant results for a therapeutic agent with this identifier.
The lack of information suggests that "CTX-3648" may be:
-
An internal compound code that has not yet been disclosed in public forums or publications.
-
A very early-stage discovery compound with no data published to date.
-
An incorrect or outdated designation for a compound known by another name.
Similar identifiers found in clinical trial registries, such as NCT06303648, NCT03573648, and NCT01883648, correspond to studies of different agents and are unrelated to a compound named CTX-3648[1][2][3]. Similarly, information was found for a compound named AZD7648, but there is no indication of a relationship to "CTX-3648"[4].
Without any foundational data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.
It is recommended to verify the compound designation. If "CTX-3648" is a valid but non-public internal code, the relevant information would only be accessible through internal documentation from the developing organization. Should a corrected or alternative public designation be available, a comprehensive report can be compiled.
References
Methodological & Application
Application Notes and Protocols for PF-9363 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a first-in-class, potent, and highly selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2][3] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone H3 at lysine (B10760008) 23 (H3K23Ac).[2][4] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of several cancers, particularly estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[1][5] this compound exerts its anti-tumor effects by downregulating a specific set of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[1][5]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of KAT6A and KAT6B, leading to a reduction in the levels of H3K23 acetylation. This epigenetic modification is crucial for the transcriptional activation of key oncogenic signaling pathways. By inhibiting KAT6A/B, this compound effectively suppresses the expression of genes regulated by these pathways, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][4][6]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| ZR-75-1 | ER+ Breast Cancer | 0.3[3] |
| T47D | ER+ Breast Cancer | 0.9[3] |
Table 2: Kinase Inhibitory Profile of this compound
| Target | Ki (nM) |
| KAT6A | 0.41[3] |
| KAT6B | 1.2[3] |
| KAT7 | 66[3] |
| KAT5 | 384[3] |
| KAT8 | 570[3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
Caption: Experimental workflow for the CellTiter-Glo® assay.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-20,000 cells per well in 100 µL of culture medium.[7][8] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period. For MCF-7 cells, a density of 15,000 cells per well has been reported for a 48-hour incubation.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for H3K23Ac
This protocol is used to detect changes in the levels of H3K23 acetylation in response to this compound treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K23Ac (e.g., Thermo Fisher Scientific, Cat# 39131, 1:1,000-1:5,000 dilution) and anti-Histone H3 (as a loading control).[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Protocol:
Caption: Experimental workflow for Western blotting.
Detailed Steps:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage gel (e.g., 15%) for better resolution of histones.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-H3K23Ac antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, providing an indication of long-term cell survival and proliferative capacity.
Materials:
-
Breast cancer cell lines
-
This compound
-
Culture dishes (6-well or 10 cm)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, refreshing the medium with the compound every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using imaging software.
-
Conclusion
This compound is a valuable research tool for investigating the role of KAT6A/B in cancer biology. The protocols outlined in these application notes provide a framework for studying the cellular effects of this compound, from its impact on cell viability and histone acetylation to its long-term effects on clonogenic survival. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of targeting KAT6A/B in various cancer models.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. CSIRO Research Publications Repository [publications.csiro.au]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Histone H3K23ac Polyclonal Antibody (39131) [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for PF-9363 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a potent and selective first-in-class inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2] These enzymes are key epigenetic regulators involved in gene transcription, and their dysregulation is implicated in various cancers, particularly estrogen receptor-positive (ER+) breast cancer.[3][4] this compound exerts its anti-tumor effects by inhibiting the acetylation of histone H3 at lysine (B10760008) 23 (H3K23Ac), a critical mark for active gene transcription.[5][6] This leads to the downregulation of key signaling pathways, including the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[3][5] Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in various xenograft models, highlighting its potential as a therapeutic agent.[7][8][9]
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies using this compound, tailored for researchers in oncology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [2][10]
| Target | Parameter | Value (nM) |
| KAT6A | Ki | 0.41 |
| KAT6B | Ki | 1.2 |
| ZR-75-1 (ER+ Breast Cancer Cell Line) | IC50 | 0.3 |
| T47D (ER+ Breast Cancer Cell Line) | IC50 | 0.9 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [3][9][11]
| Animal Model | Cancer Type | Dosing Regimen | Route of Administration | Observed Effect |
| ZR-75-1 Xenograft | ER+ Breast Cancer | 0.2, 1, 5 mg/kg, daily | Oral (PO) | Dose-dependent tumor growth inhibition |
| Patient-Derived Xenograft (PDX) | ER+ Breast Cancer | Not specified | Daily | Strong anti-tumor activity |
| NSG Mice Xenograft | Neuroblastoma | 5 mg/kg, daily | Oral Gavage (PO) | Significant tumor volume reduction |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. Inhibition of KAT6A/B leads to a reduction in H3K23 acetylation at the promoter regions of target genes. This results in the downregulation of pathways crucial for cancer cell proliferation and survival, such as the estrogen receptor, cell cycle, and MYC signaling pathways.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.
ER+ Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using an ER+ breast cancer cell line (e.g., ZR-75-1) to assess the anti-tumor activity of this compound.
Materials:
-
ER+ breast cancer cells (e.g., ZR-75-1)
-
Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal handling and dosing equipment
Procedure:
-
Cell Culture: Culture ER+ breast cancer cells according to standard protocols.
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5-10 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable and reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 0.2, 1, and 5 mg/kg).
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice 2-3 times per week as an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a defined treatment period (e.g., 21-28 days).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for H3K23Ac) and the remainder fixed for histological analysis.
-
Patient-Derived Xenograft (PDX) Model
This protocol outlines the general workflow for establishing and utilizing a patient-derived xenograft model to evaluate this compound in a more clinically relevant setting.
Caption: Workflow for a patient-derived xenograft (PDX) study.
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from a patient's primary or metastatic site under appropriate ethical guidelines.
-
Implantation: Surgically implant small fragments of the tumor tissue into immunocompromised mice (e.g., NOD/SCID). For ER+ breast cancer, implantation into the mammary fat pad (orthotopic) is often preferred to better recapitulate the tumor microenvironment.[12]
-
Model Establishment and Expansion: Monitor mice for tumor growth. Once tumors reach a suitable size, they can be excised and serially passaged into new cohorts of mice for expansion.
-
Treatment Study: Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups and proceed with this compound administration and monitoring as described in the xenograft protocol above.
Pharmacodynamic (PD) Biomarker Analysis
This protocol details the assessment of target engagement by measuring the levels of H3K23Ac in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue collected from in vivo studies
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-H3K23Ac and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize flash-frozen tumor tissue in lysis buffer to extract total protein or specifically histones.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against H3K23Ac and total Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K23Ac signal to the total Histone H3 signal to determine the extent of target inhibition.
Conclusion
This compound is a promising KAT6A/B inhibitor with demonstrated preclinical in vivo efficacy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data in the evaluation of this novel epigenetic therapeutic agent.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elgenelim.com [elgenelim.com]
- 9. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-9363: A Selective KAT6A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363 (also known as CTx-648) is a potent and selective, first-in-class inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes are crucial epigenetic regulators, "writing" acetyl marks on histone tails, particularly H3K23 (histone H3 at lysine 23). This acetylation is associated with a more open chromatin structure, facilitating gene transcription.[3] Dysregulation of KAT6A/B activity has been implicated in several cancers, most notably in estrogen receptor-positive (ER+) breast cancer where KAT6A is frequently amplified.[3] this compound demonstrates anti-tumor activity by downregulating key oncogenic pathways, including the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell signaling.[3]
This document provides detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo assays, enabling researchers to obtain reliable and reproducible results.
Data Presentation: Solubility and Physicochemical Properties
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Storage Information
| Parameter | Value | Reference(s) |
| Synonyms | CTx-648 | [1] |
| Molecular Weight | 444.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 6 months (Aliquot to avoid freeze-thaw cycles) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | 50 - 89 mg/mL (112.50 - 200.24 mM) | [1] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 3: In Vitro Potency in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) for Proliferation | Reference(s) |
| ZR-75-1 | 0.3 | [3] |
| T47D | 0.9 | [3] |
| MCF-7 | Sensitive, but IC50 may vary | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in cell-based assays.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm DMSO-compatible syringe filter
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out 4.44 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1]
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines (e.g., ZR-75-1, T47D, MCF-7)
-
Complete cell culture medium
-
This compound (10 mM stock solution in DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range for initial screening is 0 to 1 µM.[1]
-
It is critical to ensure the final DMSO concentration in the wells is not toxic to the cells (typically <0.5%).
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 1-day (24-hour) incubation has been shown to be effective for observing downregulation of the H3K23Ac biomarker.[1]
-
Cell Viability Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism) by plotting the luminescence signal against the log of the this compound concentration.
Protocol 3: Western Blotting for H3K23Ac Pharmacodynamic Biomarker
This protocol is for the detection and quantification of H3K23 acetylation levels in cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Histone extraction buffer (see below for recipe)
-
Primary antibodies: anti-H3K23Ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[10]
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash twice with ice-cold PBS. PBS can be supplemented with 5mM Sodium Butyrate to preserve histone acetylation levels.
-
Resuspend cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) at a density of 107 cells/mL.
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet in half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2N HCl at a cell density of 4 x 107 cells/mL.
-
Acid extract the histones overnight at 4°C with gentle rotation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the histones and determine the protein concentration using a Bradford assay.
Western Blotting Procedure:
-
Sample Preparation: Prepare histone samples in 1X LDS sample buffer supplemented with 100 mM DTT.
-
SDS-PAGE: Separate the histone extracts (loading approximately 10-25 µg of total protein per lane) on a high-percentage polyacrylamide gel (e.g., 10% Bis-Tris gel) to resolve the low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Protocol 4: Preparation of this compound for In Vivo Studies
This section provides examples of formulations for the oral administration of this compound in animal models. Note: These formulations should be optimized based on the specific experimental conditions and animal model.
Formulation 1: Clear Solution
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.08 mg/mL (4.68 mM)[16]
-
Preparation (for 1 mL):
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix thoroughly.
-
Formulation 2: Suspended Solution
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Solubility: 2.08 mg/mL (4.68 mM)[16]
-
Preparation (for 1 mL):
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Sonication may be required to achieve a uniform suspension.
-
Formulation 3: Corn Oil-Based Solution
-
Composition: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.08 mg/mL (4.68 mM)[16]
-
Preparation (for 1 mL):
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
Important Considerations for In Vivo Formulations:
-
The mixed solutions should be prepared fresh and used immediately for optimal results.[4]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[16]
-
The choice of formulation may depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the required dosing volume.
Safety Precautions
Handle this compound and all solvents in accordance with standard laboratory safety procedures. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Review the Safety Data Sheet (SDS) for this compound before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Histone H3K23ac Polyclonal Antibody (39131) [thermofisher.com]
- 5. ZR-75-1 Cells [cytion.com]
- 6. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. Histone H3K23ac (Acetyl H3K23) Polyclonal Antibody | EpigenTek [epigentek.com]
- 12. epigentek.com [epigentek.com]
- 13. Histone H3 antibody (17168-1-AP) | Proteintech [ptglab.com]
- 14. Histone H3 (3H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Histone H3 antibody (68345-1-Ig) | Proteintech [ptglab.com]
- 16. biochem.slu.edu [biochem.slu.edu]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using PF-9363
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363 (also known as CTx-648) is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2] These enzymes are crucial epigenetic "writers" that catalyze the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac), a modification associated with active gene transcription.[1][3][4] By inhibiting KAT6A/B, this compound leads to a reduction in H3K23ac levels, which in turn modulates gene expression.[5][6] This compound has shown significant anti-tumor activity in preclinical models, particularly in estrogen receptor-positive (ER+) breast cancer, by downregulating key signaling pathways involved in cell cycle progression and estrogen response.[1][6]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. When coupled with this compound treatment, ChIP can be utilized to elucidate the direct effects of KAT6A/B inhibition on the chromatin landscape. This includes assessing changes in H3K23ac levels at specific gene promoters and determining the impact of this compound on the recruitment or displacement of other proteins, such as RNA Polymerase II, from chromatin.[1][5]
These application notes provide a comprehensive protocol for performing ChIP experiments in cultured cells treated with this compound, along with data presentation guidelines and diagrams to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on histone modifications and protein expression as reported in the literature. This data is crucial for designing experiments and validating the effects of the inhibitor.
Table 1: Effect of this compound on Histone H3 Acetylation
| Cell Line | Treatment Condition | Histone Mark | Change in Acetylation | Assay |
| ER+ Breast Cancer Cells | 1 nM this compound | H3K23ac | Effective Inhibition | Western Blot |
| ER+ and ER- Cell Lines | This compound Treatment | H3K23ac | Reduced Levels | Western Blot |
| ER+ and ER- Cell Lines | This compound Treatment | H3K27ac | No Global Effects | Western Blot |
| ER+ and ER- Cell Lines | This compound Treatment | H3K9ac | No Global Effects | Western Blot |
Data compiled from studies on the effects of this compound on breast cancer cell lines.[5]
Table 2: Effect of this compound on Protein Expression and Chromatin Occupancy
| Cell Line Model | Treatment Condition | Target Protein / Complex | Effect | Assay |
| ER+ Breast Cancer | This compound | ERα Protein | Downregulation | Western Blot |
| ER+ Breast Cancer | This compound | RNA Polymerase II | Reduced Binding at ER target genes | ChIP-seq |
| ER+ Breast Cancer | This compound | KAT6A | Locus-specific loss at downregulated genes | ChIP-seq |
| ER+ Breast Cancer | This compound + SNDX-5613 | KAT6A and KMT2A | Displacement of both complexes from chromatin | ChIP-seq |
This table summarizes findings from studies investigating the mechanism of this compound in breast cancer.[1][5][6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental workflow for ChIP, the following diagrams have been generated.
Caption: Mechanism of action of this compound in inhibiting KAT6A/B-mediated histone acetylation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine (B1666218) (2.5 M stock)
-
Cell lysis buffer
-
Chromatin shearing buffer (sonication or enzymatic digestion)
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
ChIP-grade antibody (e.g., anti-H3K23ac, anti-KAT6A, anti-RNA Pol II)
-
Normal IgG (as a negative control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Reagents for DNA purification (e.g., phenol:chloroform:isoamyl alcohol or column-based kit)
-
Reagents for qPCR or library preparation for sequencing
Protocol:
Day 1: Cell Treatment and Cross-linking
-
Cell Seeding: Seed cells to achieve 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Thaw this compound stock solution.
-
Dilute this compound in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 nM). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Replace the existing medium with the this compound or vehicle-containing medium.
-
Incubate for the desired treatment duration. A time course experiment (e.g., 2, 6, 24 hours) is recommended to determine the optimal treatment time. Maximal inhibition of H3K23ac can be observed as early as 2 hours post-treatment.[5]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors.
-
Centrifuge to pellet the cells and discard the supernatant. The cell pellets can be stored at -80°C.
-
Day 2: Chromatin Preparation and Immunoprecipitation
-
Cell Lysis:
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical for successful ChIP.
-
Centrifuge to pellet cell debris and transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Determine the chromatin concentration.
-
Dilute a portion of the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Add the ChIP-grade antibody to the remaining diluted chromatin and incubate overnight at 4°C with rotation. Use normal IgG as a negative control.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Day 3: Washing, Elution, and DNA Purification
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin-antibody complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating the eluates and the input sample at 65°C for at least 6 hours or overnight. Addition of Proteinase K during this step helps to digest proteins.
-
-
DNA Purification:
-
Treat the samples with RNase A to remove RNA.
-
Purify the DNA using a standard phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or a column-based DNA purification kit.
-
Downstream Analysis:
-
Quantitative PCR (qPCR): Use purified ChIP DNA to quantify the enrichment of specific genomic regions. Design primers for target gene promoters and negative control regions.
-
ChIP-sequencing (ChIP-seq): Prepare libraries from the purified ChIP DNA and input DNA for high-throughput sequencing to analyze protein binding or histone modifications on a genome-wide scale.
Concluding Remarks
The use of this compound in conjunction with Chromatin Immunoprecipitation provides a robust framework for dissecting the epigenetic consequences of KAT6A/B inhibition. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to investigate the role of these histone acetyltransferases in gene regulation and disease. Careful optimization of experimental parameters, particularly this compound concentration, treatment duration, and chromatin shearing, will be critical for obtaining high-quality and reproducible results.
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 1130: First-in-class KAT6A/KAT6B inhibitor CTx-648 (this compound) demonstrates potent anti-tumor activity in ER+ breast cancer with KAT6A dysregulation | Semantic Scholar [semanticscholar.org]
- 5. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologyone.com.au [oncologyone.com.au]
Application of PF-9363 in ER+ Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2][3] In estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified, which is associated with a poorer clinical outcome.[4][5] this compound exerts its anti-tumor activity by inhibiting the enzymatic function of KAT6A/B, leading to a downstream cascade of events that suppress cancer cell growth and proliferation.[4][6] These application notes provide a comprehensive overview of the use of this compound in ER+ breast cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound targets the histone acetyltransferase activity of KAT6A and its paralog KAT6B.[7][8] These enzymes are responsible for the acetylation of histone H3 at lysine (B10760008) 23 (H3K23Ac), a key epigenetic mark for transcriptional activation.[7][8] By inhibiting KAT6A/B, this compound reduces H3K23Ac levels, which in turn leads to the downregulation of genes crucial for ER+ breast cancer progression.[7][8] Epigenomic profiling has revealed that this compound treatment results in the downregulation of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[4][6][9] This targeted inhibition ultimately leads to the suppression of tumor growth.[7]
Figure 1: Simplified signaling pathway of this compound in ER+ breast cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound in ER+ breast cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| KAT6A | Ki | 0.41 | [1][6] |
| KAT6B | Ki | 1.2 | [1][6] |
| KAT7 | Ki | 66 | [6] |
| KAT5 | Ki | 384 | [6] |
| KAT8 | Ki | 570 | [6] |
Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | Parameter | Value (nM) | Notes | Reference |
| ZR-75-1 | IC50 | 0.3 | KAT6A-high | [6][10] |
| T47D | IC50 | 0.9 | KAT6A-high | [6][10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in ER+ breast cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the IC50 value of this compound in ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, MCF7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from sub-nanomolar to micromolar (e.g., 0.01 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.
Western Blot Analysis for H3K23Ac
This protocol is used to confirm the on-target activity of this compound by measuring the levels of H3K23Ac.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K23Ac, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.[10]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K23Ac antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 10x IC50) for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
This compound is a promising therapeutic agent for ER+ breast cancer, particularly in tumors with KAT6A amplification. Its targeted mechanism of action, leading to the downregulation of key oncogenic pathways, provides a strong rationale for its clinical development. The protocols provided here offer a framework for researchers to investigate the cellular and molecular effects of this compound in relevant preclinical models. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of this novel epigenetic inhibitor.[5][11][12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. CSIRO Research Publications Repository [publications.csiro.au]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
Application Notes and Protocols for Flow Cytometry Analysis Following PF-9363 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to PF-9363
This compound, also known as CTx-648, is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2][3][4] These enzymes play a crucial role in the regulation of gene expression by acetylating histone H3 at lysine (B10760008) 23 (H3K23Ac).[1][5] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of various cancers, particularly in estrogen receptor-positive (ER+) breast cancer where KAT6A is frequently amplified.[4][5][6]
The mechanism of action of this compound involves the inhibition of KAT6A/B enzymatic activity, leading to a reduction in H3K23 acetylation.[5] This, in turn, results in the downregulation of genes involved in key oncogenic pathways, including estrogen signaling (ESR1 pathway), cell cycle progression, and stem cell maintenance.[1][3][5] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in ER+ breast cancer models.[2][4] Flow cytometry is an essential tool for characterizing the cellular responses to this compound treatment, particularly for assessing its effects on the cell cycle and apoptosis.
Data Presentation
The following tables present illustrative quantitative data representing the expected outcomes of flow cytometry analysis after treating a sensitive cancer cell line (e.g., an ER+ breast cancer cell line like T47D or ZR-75-1) with this compound for 48 to 72 hours. This data is based on the known effects of KAT6A/B inhibitors, which are reported to cause cell cycle arrest and induce apoptosis.
Table 1: Illustrative Cell Cycle Distribution Analysis of Cancer Cells Treated with this compound
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 1 | 60.8 ± 3.1 | 25.5 ± 2.0 | 13.7 ± 1.5 |
| 10 | 72.4 ± 4.2 | 15.3 ± 2.5 | 12.3 ± 1.8 |
| 100 | 85.1 ± 3.8 | 8.7 ± 1.9 | 6.2 ± 1.1 |
Data are represented as mean ± standard deviation and are illustrative of the expected trend.
Table 2: Illustrative Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.3 ± 1.8 | 3.2 ± 0.7 | 2.5 ± 0.5 |
| 1 | 88.1 ± 2.2 | 7.5 ± 1.1 | 4.4 ± 0.8 |
| 10 | 75.6 ± 3.5 | 15.8 ± 2.4 | 8.6 ± 1.5 |
| 100 | 58.2 ± 4.1 | 28.9 ± 3.3 | 12.9 ± 2.1 |
Data are represented as mean ± standard deviation and are illustrative of the expected trend.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed the desired cancer cell line in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 2 µL of PI solution to the cell suspension.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Collect FITC fluorescence (for Annexin V) and PI fluorescence in their respective channels.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Analyze the data using a dot plot of Annexin V-FITC versus PI to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
-
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 1130: First-in-class KAT6A/KAT6B inhibitor CTx-648 (this compound) demonstrates potent anti-tumor activity in ER+ breast cancer with KAT6A dysregulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. KAT6 | Insilico Medicine [insilico.com]
Application Notes and Protocols: Investigating ER+ Breast Cancer Pathways Using Lentiviral shRNA Knockdown of KAT6A combined with PF-9363 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetic regulators in cancer progression has identified promising therapeutic targets. One such target is the histone acetyltransferase KAT6A, which is frequently amplified in estrogen receptor-positive (ER+) breast cancer and is associated with a poorer prognosis.[1][2][3] The small molecule inhibitor PF-9363 (also known as CTx-648) is a potent and selective inhibitor of KAT6A and its paralog KAT6B.[4][5][6] this compound has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer by downregulating key signaling pathways, including the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell-related genes.[3][4][5]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful technique for stable, long-term gene silencing, enabling the investigation of gene function in a variety of cell types.[7] By specifically knocking down KAT6A, researchers can mimic the pharmacological effects of this compound, providing a valuable tool for target validation and dissecting the molecular mechanisms underlying its anti-cancer effects. This document provides detailed protocols for lentiviral shRNA knockdown of KAT6A in ER+ breast cancer cell lines and subsequent treatment with this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound and the effects of KAT6A knockdown.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (KAT6A) | - | 0.41 nM | [5] |
| Ki (KAT6B) | - | 1.2 nM | [5] |
| IC50 | ZR-75-1 (KAT6A-high) | 0.3 nM | [4][5] |
| IC50 | T47D (KAT6A-high) | 0.9 nM | [4][5] |
Table 2: Effects of KAT6A Knockdown and this compound Treatment on Gene Expression
| Condition | Target Gene | Effect | Cell Line(s) | Reference |
| KAT6A shRNA Knockdown | ESR1 | Downregulation | KAT6A-high ER+ breast cancer models | [5] |
| This compound Treatment | ESR1 Pathway Genes | Downregulation | ER+ breast cancer models | [3][4][5] |
| This compound Treatment | Cell Cycle Genes | Downregulation | ER+ breast cancer models | [3] |
| This compound Treatment | Stem Cell Pathway Genes | Downregulation | ER+ breast cancer models | [3] |
Table 3: In Vivo Treatment Protocol for this compound
| Animal Model | Tumor Type | This compound Dosage | Administration Route | Frequency | Reference |
| Mouse Xenograft | ZR-75-1 subcutaneous tumors | 0.2, 1, 5 mg/kg | Oral (PO) | Once Daily (QD) | [3] |
| Patient-Derived Xenograft (PDX) | KAT6A-high ER+ Breast Cancer | Not specified | Oral (PO) | Daily | [3] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for KAT6A Knockdown
This protocol describes the generation of stable KAT6A knockdown ER+ breast cancer cell lines (e.g., ZR-75-1, T47D).
Materials:
-
HEK293T cells
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T47D)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-puro vector containing shRNA sequence targeting KAT6A (shKAT6A) and a non-targeting control (shScramble)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production (Day 1-3):
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the plasmid mixture: In a sterile tube, mix the shRNA transfer plasmid (pLKO.1-shKAT6A or pLKO.1-shScramble) with the packaging plasmids.
-
Add the plasmid mix to serum-free medium. Add the transfection reagent, mix gently, and incubate at room temperature as per the manufacturer's protocol to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
-
At 48 and 72 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the viral supernatant through a 0.45 µm filter to remove cell debris. The supernatant can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction (Day 4-5):
-
Plate the target ER+ breast cancer cells (e.g., ZR-75-1, T47D) in 6-well plates to be 50-70% confluent on the day of transduction.
-
Remove the culture medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection, MOI, empirically).
-
Incubate the cells for 18-24 hours.
-
-
Selection of Stable Knockdown Cells (Day 6 onwards):
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for each cell line (typically 2-10 µg/mL).[8][9]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Expand the puromycin-resistant colonies.
-
Validate the knockdown of KAT6A at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Protocol 2: Combined KAT6A Knockdown and this compound Treatment
This protocol outlines the treatment of stable KAT6A knockdown and control cell lines with this compound.
Materials:
-
Stable shKAT6A and shScramble expressing ER+ breast cancer cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
DMSO (vehicle control)
Procedure:
-
Cell Plating:
-
Plate the stable shKAT6A and shScramble cells in the desired format (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere and reach the desired confluency.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for in vitro assays is 0-1 µM.[4]
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours for viability assays; shorter time points may be used for signaling pathway analysis).
-
After incubation, harvest the cells for downstream analysis, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the differential sensitivity to this compound in knockdown versus control cells.
-
Western Blotting: To analyze the expression of proteins in the ESR1, cell cycle, and other relevant pathways.
-
qRT-PCR: To measure changes in the mRNA levels of target genes.
-
-
Visualizations
Signaling Pathway Diagram
Caption: KAT6A signaling pathway in ER+ breast cancer and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Experimental workflow for lentiviral shRNA knockdown and this compound treatment.
References
- 1. onclive.com [onclive.com]
- 2. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Troubleshooting & Optimization
Troubleshooting PF-9363 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective KAT6A/KAT6B inhibitor, PF-9363 (also known as CTx-648).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] It functions by blocking the acetylation of histone H3 at lysine 23 (H3K23Ac), a key epigenetic modification.[4][5] This inhibition leads to the downregulation of specific genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways, ultimately demonstrating anti-tumor activity in preclinical models, particularly in estrogen receptor-positive (ER+) breast cancer.[6][7][8]
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][6][7] For in vivo studies, co-solvent systems are often required to maintain solubility in aqueous solutions.[6][7]
Q3: How should I store this compound stock solutions?
A3: For optimal stability, powdered this compound should be stored at -20°C for up to three years.[6][7] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to six months.[1][6]
Q4: I'm observing precipitation in my this compound solution. What should I do?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit, improper storage, or the use of low-quality or hydrated DMSO.[1][9] Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve or Precipitates from Solution
This is a common challenge that can arise from several factors related to solvent choice, concentration, and handling procedures.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Solvent Quality: this compound solubility is significantly impacted by moisture.[1] Ensure you are using fresh, anhydrous, high-purity DMSO.[9]
-
Check Concentration: The solubility of this compound in DMSO is high (e.g., 50-89 mg/mL), but attempting to create solutions above this limit will result in precipitation.[1][6][7]
-
Aid Dissolution: Gentle warming of the solution to 37°C or brief sonication can help dissolve the compound.[6][9]
-
Dilution: If precipitation occurs upon dilution into an aqueous buffer, the final concentration may still be too high for that specific medium. Consider preparing a more dilute stock solution or using a co-solvent system.
Issue 2: Inconsistent Experimental Results or Loss of Activity
This may indicate degradation of this compound in your stock or working solutions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[10] |
| Improper Storage | Store stock solutions at -80°C for long-term stability.[1][6] Avoid prolonged storage at room temperature or 4°C. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in foil.[10] |
| pH of Aqueous Buffer | The stability of small molecules can be pH-dependent. Ensure the pH of your experimental buffer is compatible with this compound. |
| Contamination | Use sterile techniques when preparing solutions to prevent microbial contamination, which can degrade the compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 89 mg/mL[1] | 200.24 mM[1] | Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[1] |
| DMSO | 50 mg/mL[6] | 112.50 mM[6] | Ultrasonic treatment may be needed.[6] |
| DMSO | 55 mg/mL[7] | 123.75 mM[7] | Sonication is recommended.[7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][6][7] |
| In Solvent | -80°C | 1 year[1][6][7] |
| In Solvent | -20°C | 1-6 months[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (MW: 444.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution, you will need 4.44 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[9]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare a series of dilutions of your aqueous buffer.
-
Add a small, fixed volume of the 10 mM this compound DMSO stock to each well to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and below a level that affects your assay (typically <0.5%).
-
Incubate the plate at the experimental temperature for a relevant period (e.g., 1-2 hours).
-
Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scatter indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in that buffer.
Signaling Pathway
This compound Mechanism of Action:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound (CTx-648) | KAT6A/6B inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 8. oncologyone.com.au [oncologyone.com.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PF-9363 in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PF-9363 in long-term experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during prolonged experimental timelines with this compound.
1. Issue: Diminished or Loss of this compound Efficacy Over Time
Question: We observed a potent initial response to this compound in our cancer cell line, but after several weeks of continuous culture, the compound's anti-proliferative effect has significantly decreased. What could be the cause, and how can we troubleshoot this?
Answer:
A reduction in the efficacy of this compound in long-term cell culture experiments can be attributed to several factors, primarily the development of resistance or compensatory mechanisms within the cancer cells. In some cell lines, such as MCF7, it has been observed that the number of differentially downregulated genes decreases over time, suggesting the activation of compensatory signaling pathways[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished this compound efficacy.
Detailed Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Prepare fresh stock solutions of this compound. For in vitro studies, dissolve in DMSO; for in vivo studies, consider formulations with PEG300, Tween-80, and saline or corn oil[2].
-
Refer to the stability data in the FAQ section to ensure proper storage and handling.
-
-
Re-assess On-Target Effect:
-
Perform a Western blot to measure the levels of H3K23 acetylation (H3K23Ac), the primary pharmacodynamic biomarker of this compound activity[3]. Effective inhibition of H3K23Ac can be observed at doses as low as 1 nM and as early as 15 minutes after treatment, with maximal inhibition at 2 hours[1].
-
If H3K23Ac levels are no longer suppressed, it may indicate a problem with the compound or its uptake.
-
-
Investigate Resistance and Compensatory Mechanisms:
-
Gene Expression Analysis: Conduct RNA sequencing (RNA-seq) on treated and untreated cells (both sensitive and suspected resistant populations) to identify upregulated genes or pathways that may be compensating for KAT6A/B inhibition. Studies have shown that this compound downregulates genes involved in the ESR1 pathway, cell cycle, and stem cell pathways[4][5][6].
-
Combination Therapy: Consider co-treatment with other inhibitors. For example, in ER+ breast cancer models, combining this compound with the Menin inhibitor SNDX-5613 has been shown to have a synergistic anti-proliferative effect[1].
-
2. Issue: Potential Off-Target Effects in Long-Term Studies
Question: We are concerned about potential off-target effects of this compound in our long-term experiments. How selective is this compound, and what should we look out for?
Answer:
This compound is a highly selective inhibitor of KAT6A and KAT6B. However, at higher concentrations, it can inhibit other histone acetyltransferases, such as KAT7 (HBO1), which is responsible for H3K14 acetylation[7][8].
Troubleshooting and Validation Workflow:
Caption: Workflow for investigating potential off-target effects of this compound.
Detailed Troubleshooting and Validation Steps:
-
Dose-Response Analysis:
-
Carefully determine the optimal concentration of this compound for your specific cell line and experimental duration. Use the lowest effective concentration to minimize the risk of off-target effects.
-
-
Histone Acetylation Profiling:
-
In addition to H3K23Ac, perform Western blotting for other histone acetylation marks, such as H3K14Ac (a marker for KAT7 activity). This compound treatment should not have global effects on H3K27ac or H3K9ac[1].
-
If you observe a significant reduction in H3K14Ac, it may indicate that your this compound concentration is high enough to inhibit KAT7.
-
-
Phenotypic Comparison:
-
Compare the phenotype induced by this compound with that of a more direct genetic approach, such as siRNA or shRNA-mediated knockdown of KAT6A and KAT6B. This can help to confirm that the observed effects are on-target.
-
3. Issue: Solubility and Stability of this compound in Experimental Setups
Question: We are having trouble with this compound precipitating in our cell culture media during long-term experiments. What are the recommended procedures for preparing and storing this compound solutions?
Answer:
This compound has limited aqueous solubility, and precipitation can be a common issue. Proper preparation and storage are crucial for maintaining its activity.
Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Hygroscopic DMSO can significantly impact solubility, so it is recommended to use newly opened DMSO[2].
-
Storage:
-
Working Solutions:
-
When preparing working solutions for cell culture, dilute the DMSO stock directly into the media immediately before use.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[2].
-
-
In Vivo Formulations: For animal studies, specific formulations are recommended to improve solubility and bioavailability. These often involve a combination of DMSO, PEG300, Tween-80, and saline or corn oil[2]. A mixed solution should be used immediately for optimal results[9].
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and its paralog KAT6B[3][4][5][10]. It acts as a reversible, acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone H3 at lysine (B10760008) 23 (H3K23)[7]. The inhibition of H3K23 acetylation (H3K23Ac) leads to the downregulation of genes involved in key oncogenic pathways, including estrogen signaling, cell cycle progression, and stem cell maintenance[4][5][11][12][13].
Signaling Pathway of this compound Action:
Caption: Simplified signaling pathway showing this compound's mechanism of action.
Q2: What are the key quantitative parameters for this compound?
A2: The following table summarizes the key in vitro potency and cellular activity data for this compound.
| Parameter | Target | Value | Reference Cell Lines |
| Ki | KAT6A | 0.41 nM | N/A |
| KAT6B | 1.2 nM | N/A | |
| IC50 (Cellular) | KAT6A-high | 0.3 nM | ZR-75-1 |
| 0.9 nM | T47D |
Data compiled from multiple sources[9][14].
Q3: What are the recommended experimental protocols for assessing this compound activity?
A3: Here are detailed methodologies for key experiments to evaluate the efficacy and on-target activity of this compound.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-21 days).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for the specified duration, refreshing the media with the compound as needed.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Western Blot for H3K23Ac
-
Objective: To confirm the on-target activity of this compound by measuring the levels of H3K23 acetylation.
-
Methodology:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and extract histones.
-
Quantify protein concentration and separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K23Ac.
-
Use a secondary antibody conjugated to horseradish peroxidase for detection via chemiluminescence.
-
Probe for total histone H3 as a loading control.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells or patient-derived tumor fragments into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as H3K23Ac levels by Western blot[4].
-
Q4: Are there known resistance mechanisms to this compound?
A4: While specific acquired resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to targeted therapies may apply. These can include:
-
Compensatory Pathway Activation: Cells may upregulate parallel signaling pathways to bypass the inhibition of KAT6A/B. This has been suggested in MCF7 cells treated with this compound[1].
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Target Alteration: Mutations in the KAT6A or KAT6B genes could potentially alter the drug binding site, although this has not yet been reported.
In vivo studies have shown that upon cessation of this compound treatment, tumors can grow back rapidly, and even with continued treatment, some slow regrowth may occur, suggesting the development of resistant cell populations.
Q5: What is the oral bioavailability of this compound?
A5: this compound is described as having excellent oral bioavailability, which makes it suitable for in vivo studies and clinical development[5][7][8][11][12][13]. This has been a key advantage in its progression as a first-in-class clinical candidate for ER+ breast cancer[7].
References
- 1. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. CSIRO Research Publications Repository [publications.csiro.au]
- 14. | BioWorld [bioworld.com]
How to mitigate off-target effects of PF-9363
Welcome to the technical support center for PF-9363, a potent and selective inhibitor of KAT6A and KAT6B histone acetyltransferases. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and mitigating potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable inhibitor of the lysine (B10760008) acetyltransferases KAT6A and its paralog KAT6B.[1][2][3] It functions as a reversible, acetyl-CoA competitive inhibitor, binding to the active site of these enzymes and preventing the transfer of an acetyl group to histone H3.[1] The primary on-target effect is the inhibition of H3K23 acetylation (H3K23Ac), a key epigenetic mark involved in active gene transcription.[4][5] This inhibition leads to the downregulation of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[6][7][8]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for KAT6A/B, this compound can exhibit off-target activity at higher concentrations, primarily against other members of the MYST family of histone acetyltransferases.[6][9] A dose-dependent inhibition hierarchy has been observed, following the order of KAT6A/B > KAT7 >> KAT8 > KAT5.[10] Specifically, at higher concentrations, this compound can inhibit KAT7-catalyzed H3K14 acetylation and KAT8-catalyzed H4K16 acetylation.[9][10]
Q3: In which cancer cell lines has this compound shown the most significant activity?
A3: this compound has demonstrated potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer cell lines, particularly those with high levels of KAT6A expression.[5][6] The IC50 values for cell proliferation are in the nanomolar range for sensitive cell lines like ZR-75-1 and T47D.[2][5]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in H3K23Ac levels after this compound treatment.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your cell line. We recommend performing a dose-response experiment to determine the optimal concentration for inhibiting H3K23Ac in your specific experimental system. For many sensitive cell lines, concentrations in the low nanomolar range are effective.[2][5]
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: The kinetics of histone acetylation can vary. While effects on H3K23Ac can be observed relatively quickly, ensure your treatment duration is sufficient. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal treatment time.
-
-
Possible Cause 3: Poor inhibitor stability or solubility.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[11] Avoid repeated freeze-thaw cycles. When diluting into aqueous media for cell culture, ensure the final DMSO concentration is low and does not precipitate the compound.
-
Problem 2: I am observing unexpected cellular phenotypes or toxicity that may be due to off-target effects.
-
Possible Cause 1: Inhibition of other histone acetyltransferases.
-
Solution: At higher concentrations, this compound can inhibit KAT7 and KAT8.[9][10] To confirm if the observed phenotype is due to off-target inhibition, perform the following:
-
Dose De-escalation: Titrate this compound to the lowest effective concentration that still inhibits H3K23Ac but minimizes effects on H3K14Ac (a marker for KAT7 activity).
-
Orthogonal Approach: Use a structurally different KAT6A/B inhibitor with a potentially different off-target profile to see if the phenotype is recapitulated.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down KAT6A and/or KAT6B and observe if the phenotype is similar to this compound treatment.
-
-
-
Possible Cause 2: Compound-induced cellular stress.
-
Solution: High concentrations of any small molecule can induce cellular stress. Ensure your vehicle controls (e.g., DMSO) are at the same final concentration as your this compound treatment groups. Assess general markers of cellular stress or toxicity to distinguish from specific on-target or off-target effects.
-
Problem 3: My RNA-seq or ATAC-seq results after this compound treatment are difficult to interpret.
-
Possible Cause 1: Compensatory gene expression changes.
-
Solution: Cells can adapt to inhibitor treatment over time, leading to compensatory changes in gene expression.[12] Consider performing time-course experiments to capture early transcriptional events before these compensatory mechanisms are fully activated. An early time point (e.g., 6-8 hours) may better reflect the direct effects of KAT6A/B inhibition.[13]
-
-
Possible Cause 2: Confounding off-target gene regulation.
-
Solution: If using higher concentrations of this compound, the observed changes in gene expression may be a combination of on-target and off-target effects. Correlate your gene expression data with chromatin accessibility data (ATAC-seq) and histone modification profiles (ChIP-seq for H3K23Ac and H3K14Ac) to better understand the direct regulatory consequences of this compound treatment.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| KAT6A | Ki | 0.41 | [1][11] |
| KAT6B | Ki | 1.2 | [1][11] |
| KAT6A | IC50 | ~25 | [1] |
| KAT6B | IC50 | 28 | [1] |
Table 2: Cellular IC50 Values of this compound for Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ZR-75-1 | ER+ Breast Carcinoma | 0.3 | [2][5] |
| T47D | ER+ Breast Carcinoma | 0.9 | [2][5] |
Table 3: Concentration-Dependent Off-Target Effects of this compound
| Off-Target | Histone Mark | Effective Inhibitory Concentration | Reference |
| KAT7 | H3K14Ac | Higher nanomolar to low micromolar | |
| KAT8 | H4K16Ac | High micromolar | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
Objective: To assess the on-target (H3K23Ac) and potential off-target (H3K14Ac) effects of this compound in cells.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of histone extracts in Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies for H3K23Ac, H3K14Ac, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone H3 signal.
Protocol 2: qRT-PCR for ESR1 Gene Expression
Objective: To measure the effect of this compound on the expression of a key target gene, ESR1.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, primers for ESR1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of ESR1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Logic diagram for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: PF-9363 Efficacy and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the KAT6A/B inhibitor, PF-9363, particularly in the context of resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] These enzymes are responsible for acetylating histone H3 at lysine 23 (H3K23Ac), a key epigenetic mark for gene activation.[5][6] By inhibiting KAT6A/B, this compound reduces H3K23ac levels, leading to the downregulation of genes involved in critical cellular processes, including estrogen receptor (ESR1) signaling, cell cycle progression, and stem cell pathways.[2][5][7][8][9] This ultimately results in anti-tumor effects such as cell cycle arrest and senescence.[2][10]
Q2: In which cancer types has this compound shown the most promise?
Preclinical studies have demonstrated significant anti-tumor activity of this compound in estrogen receptor-positive (ER+) breast cancer models, including those with KAT6A amplification and those resistant to endocrine therapies.[5][7][8][9][11][12] Promising results have also been observed in neuroblastoma, particularly when used in combination with retinoic acid, and in models of MLL-rearranged leukemia in combination with menin inhibitors.[7][13][14][15][16]
Q3: What is the basis for this compound sensitivity in certain cell lines?
Sensitivity to this compound is strongly associated with the expression of the estrogen receptor (ER), suggesting that ER+ breast cancer cells are particularly dependent on KAT6A/B activity.[6][17] Cell lines with high levels of KAT6A expression, either through amplification or overexpression, also tend to be more sensitive to the inhibitor.[5][9][12]
Q4: Are there known mechanisms of resistance to this compound?
While specific acquired resistance mechanisms to this compound are not yet well-documented in published literature, potential mechanisms can be extrapolated from general principles of drug resistance. These may include:
-
Upregulation of the target: Increased expression of KAT6A or KAT6B could potentially overcome the inhibitory effect of this compound.
-
Mutations in the drug-binding site: Alterations in the amino acid sequence of the KAT6A or KAT6B active site could reduce the binding affinity of this compound.
-
Activation of bypass signaling pathways: Cells may develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of KAT6A/B inhibition.
-
Drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Compensatory responses: It has been suggested that compensatory gene expression changes may occur following treatment with this compound, potentially leading to a rebound in the expression of ER target genes over time.[17]
Q5: What combination strategies can enhance the efficacy of this compound and overcome resistance?
Combination therapies have shown significant promise in enhancing the anti-tumor effects of this compound and overcoming resistance. Notable examples include:
-
Combination with Menin Inhibitors (e.g., SNDX-5613): In ER+ breast cancer and MLL-rearranged leukemia, combining this compound with a menin inhibitor leads to a synergistic anti-proliferative effect.[6][18][19][20][21] This combination further suppresses ESR1 expression and displaces both KAT6A and the Menin-KMT2A complex from the chromatin of ER target genes.[6][17][19]
-
Combination with Retinoic Acid: In neuroblastoma, combining this compound with retinoic acid results in a durable growth arrest that persists even after the withdrawal of retinoic acid.[7][13][14][15][16] This combination leads to the sustained repression of key oncogenic transcription factors like MYCN.[7][14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no effect of this compound on cell viability in a sensitive cell line. | Incorrect dosage: The concentration of this compound may be too low. | Verify the IC50 for your specific cell line. Perform a dose-response experiment to determine the optimal concentration. |
| Drug degradation: Improper storage or handling of this compound can lead to its degradation. | Store this compound stock solutions at -20°C or -80°C as recommended.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell line misidentification or contamination: The cell line may not be the expected sensitive line or may be contaminated. | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect drug response. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
| Inconsistent drug preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes. | |
| No reduction in H3K23ac levels after this compound treatment in a sensitive cell line. | Insufficient treatment time: The duration of drug exposure may be too short. | Perform a time-course experiment to determine the optimal treatment duration for observing a reduction in H3K23ac. Maximal inhibition has been observed as early as 2 hours after treatment.[6] |
| Technical issues with Western blotting: Problems with antibody quality, protein extraction, or transfer can lead to a failure to detect changes. | Validate your H3K23ac antibody. Use a histone extraction protocol and a high-percentage gel for better resolution of histones.[8][22][23] Ensure efficient protein transfer to the membrane. | |
| Development of resistance to this compound over time in long-term cultures. | Acquired resistance: Cells may have developed one of the potential resistance mechanisms described in the FAQs. | Consider combination therapies to overcome resistance. Analyze resistant cells for changes in KAT6A/B expression, mutations in the drug-binding site, or activation of bypass signaling pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference(s) |
| ZR-75-1 | 0.3 | [2][12] |
| T47D | 0.9 | [2][12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference(s) |
| ER+ Breast Cancer | ZR-75-1 Xenograft | This compound (0.2, 1, 5 mg/kg, PO, QD) | Dose-dependent tumor growth inhibition | [5][9] |
| Neuroblastoma | NSG Mice Xenograft | This compound (5 mg/kg, oral gavage) | Significant reduction in tumor volume | [13][14] |
| MLL-rearranged Leukemia | MOLM-13 Xenograft | This compound (5 mg/kg) + SNDX-5613 (10 mg/kg) | Marked survival benefit | [21] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells based on the quantification of ATP.[2]
Materials:
-
This compound
-
Cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well as per the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software.
Western Blotting for H3K23Ac
This protocol is for detecting changes in H3K23 acetylation levels following this compound treatment.[8][22][23][24]
Materials:
-
This compound treated and control cell lysates
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-H3K23Ac)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
Imaging system
Procedure:
-
Extract histones from treated and control cells.
-
Quantify protein concentration.
-
Separate equal amounts of histone extracts on a high-percentage SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K23Ac antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Normalize the H3K23Ac signal to a loading control (e.g., total Histone H3).
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to analyze the genome-wide distribution of histone modifications.[1][12][13][17][25]
Materials:
-
This compound treated and control cells
-
Formaldehyde
-
Lysis and sonication buffers
-
Antibody specific for the histone modification of interest (e.g., H3K23Ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Crosslink proteins to DNA in treated and control cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments (typically 200-600 bp).
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest overnight.
-
Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks and digest RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify regions of enrichment for the histone modification.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the KAT6A/B signaling pathway.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT6A/B inhibition synergizes with retinoic acid and enhances the efficacy of GD2-targeted immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. oncologyone.com.au [oncologyone.com.au]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. A new KAT on the block rewrites the epigenetic script in menin inhibitor‐resistant leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. Histone blotting protocol_实验方法 [protocol.everlab.net]
- 24. benchchem.com [benchchem.com]
- 25. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
PF-9363 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PF-9363, a potent and selective inhibitor of KAT6A and KAT6B histone acetyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CTx-648) is a first-in-class, potent, and highly selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] Its primary mechanism of action is the inhibition of histone H3 lysine 23 acetylation (H3K23Ac).[3][4] By inhibiting KAT6A/B, this compound downregulates the expression of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell maintenance.[5][6] This leads to its anti-tumor activity, particularly in estrogen receptor-positive (ER+) breast cancer models.[1][5][6]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The expected phenotype in sensitive cancer cell lines, especially those with high KAT6A expression or amplification (e.g., ER+ breast cancer cell lines like ZR-75-1 and T47D), includes:
-
Downregulation of H3K23Ac levels.[2]
-
Induction of cell cycle arrest and senescence.[3]
-
Significant anti-tumor activity in in vivo xenograft models.[4][5]
Q3: What are the recommended concentrations and dosages for this compound?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on published data:
-
In vitro: IC50 values in sensitive breast cancer cell lines like ZR-75-1 and T47D are in the low nanomolar range (0.3 nM and 0.9 nM, respectively).[2][6] A concentration of 25 nM is reported to selectively inhibit KAT6A/B, while higher concentrations (e.g., 2.5 µM) may also inhibit KAT7.[7]
-
In vivo: Dosing in mouse models has ranged from 0.3 mg/kg to 5 mg/kg administered daily via oral gavage.[7]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative or molecular effects with this compound, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Compound Preparation and Handling
Possible Cause: this compound may have degraded or precipitated due to improper storage or handling.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] Moisture can reduce its solubility.[1]
-
Proper Storage: Store stock solutions at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage.[2]
-
Solubility in Media: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) and does not affect cell viability. Observe for any precipitation of the compound in the media.
-
Formulation for In Vivo Studies: For animal experiments, specific formulations are required to ensure bioavailability. Common formulations include solutions with PEG300, Tween-80, and saline, or suspensions in corn oil or SBE-β-CD in saline.[1][2] Use freshly prepared formulations for optimal results.[1]
Issue 2: Cell Line and Experimental Model Considerations
Possible Cause: The cell line or experimental model may not be sensitive to KAT6A/B inhibition.
Troubleshooting Steps:
-
Confirm KAT6A/B Expression: Verify the expression levels of KAT6A and KAT6B in your cell line of interest. Cell lines with higher expression or amplification of KAT6A are generally more sensitive to this compound.[6]
-
Positive Control Cell Lines: Use sensitive cell lines such as ZR-75-1 or T47D as positive controls to confirm that your experimental setup and the compound are performing as expected.
-
Duration of Treatment: The phenotypic effects of this compound may take time to manifest. Consider extending the treatment duration (e.g., from 72 hours to 5 days or longer).[5]
Issue 3: Off-Target Effects or Unexpected Biology
Possible Cause: At higher concentrations, this compound can inhibit other histone acetyltransferases, such as KAT7, which may lead to unexpected phenotypes.[7][8]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and to identify potential toxicity or off-target effects at higher concentrations.
-
Biomarker Analysis: Measure the levels of H3K23Ac, the direct target of KAT6A/B, and H3K14ac, a substrate of KAT7, to assess the selectivity of your treatment.[7] A significant reduction in H3K14ac may indicate off-target inhibition of KAT7.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Ki (KAT6A) | 0.41 nM | - | [1][6] |
| Ki (KAT6B) | 1.2 nM | - | [1][6] |
| IC50 | 0.3 nM | ZR-75-1 | [2][6] |
| IC50 | 0.9 nM | T47D | [2][6] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure luminescence using a luminometer.
In Vivo Xenograft Studies
-
Implant cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage.
-
Administer this compound or vehicle control to the respective groups daily.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for H3K23Ac).[5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Inconsistent results with PF-9363 treatment
Welcome to the technical support center for PF-9363, a potent and selective inhibitor of KAT6A/B histone acetyltransferases. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, potent, and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and its paralog KAT6B.[1][2][3] It functions by competitively binding to the active site of these enzymes, preventing the transfer of an acetyl group to histone H3 at lysine 23 (H3K23).[4] This inhibition of H3K23 acetylation (H3K23Ac) leads to the downregulation of specific genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell maintenance.[5][6][7]
Q2: In which cancer types has this compound shown the most promise?
A2: Preclinical studies have demonstrated significant anti-tumor activity of this compound in estrogen receptor-positive (ER+) breast cancer models.[1][5][8] This is particularly evident in cell lines with KAT6A gene amplification or overexpression.[5][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][9] It is advised to use fresh, high-purity DMSO to avoid solubility issues, as DMSO can absorb moisture.[1] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or corn oil may be required.[1][2]
Q4: How should this compound stock solutions be stored?
A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[10] To prevent degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10] Solutions should be stored in amber glass vials or polypropylene (B1209903) tubes to minimize light exposure and potential adsorption to the container.[10]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments or cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Different ER+ breast cancer cell lines can exhibit varying sensitivity to this compound. For instance, IC50 values for ZR-75-1 and T47D cells have been reported to be 0.3 nM and 0.9 nM, respectively.[2][11] Confirm the KAT6A expression level in your cell lines, as higher expression often correlates with increased sensitivity.[5] |
| Compound Solubility and Aggregation | This compound may precipitate out of solution when diluted into aqueous media from a DMSO stock. Visually inspect for any precipitation. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[9][12] Consider preparing intermediate dilutions in a co-solvent system if precipitation is observed. |
| Cell Seeding Density and Proliferation Rate | Variations in initial cell seeding density and differences in cell proliferation rates can impact the final readout of viability assays. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Assay Duration | The duration of this compound treatment can influence the observed IC50. Protocols often specify incubation times ranging from 72 hours to 21 days.[8][13] Ensure consistent treatment duration across experiments. |
Issue 2: Weak or absent downstream effects on H3K23Ac levels.
You are not observing the expected decrease in H3K23 acetylation following this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The effective concentration for inhibiting H3K23Ac can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Downregulation of H3K23Ac has been observed at concentrations as low as 1 nM.[14] |
| Insufficient Treatment Time | The reduction in H3K23Ac levels is time-dependent. While maximal inhibition can be seen as early as 2 hours post-treatment, ensure your treatment duration is sufficient.[14] A 24-hour treatment is a common time point for observing this effect.[2][11] |
| Antibody Quality for Western Blotting | The quality and specificity of the anti-H3K23Ac antibody are critical for reliable detection. Validate your antibody using appropriate positive and negative controls. Ensure equal loading by probing for total histone H3. |
| Compound Degradation | Improper storage or handling of this compound can lead to its degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.[10] |
Issue 3: Off-target effects or unexpected cellular phenotypes.
You are observing cellular effects that are not consistent with the known mechanism of KAT6A/B inhibition.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | At higher concentrations, this compound may inhibit other histone acetyltransferases, such as KAT7.[15] It is crucial to use the lowest effective concentration that inhibits KAT6A/B to minimize potential off-target effects. |
| Use of Control Compounds | To confirm that the observed phenotype is due to on-target inhibition of KAT6A/B, use a structurally unrelated KAT6A/B inhibitor or an inactive analog of this compound as a negative control, if available.[12] |
| Cell Line Specific Effects | The genetic and epigenetic background of a cell line can influence its response to this compound. Characterize the expression of key proteins in your signaling pathway of interest to ensure they are consistent with expected models. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) in the medium.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values using a suitable software package (e.g., GraphPad Prism) by fitting the data to a non-linear regression curve.[8]
Western Blotting for H3K23Ac
This protocol is for assessing the pharmacodynamic effect of this compound on its direct target, H3K23 acetylation.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K23Ac overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K23Ac signal to a loading control such as total histone H3.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. Abstract 1130: First-in-class KAT6A/KAT6B inhibitor CTx-648 (this compound) demonstrates potent anti-tumor activity in ER+ breast cancer with KAT6A dysregulation | Semantic Scholar [semanticscholar.org]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. en.ice-biosci.com [en.ice-biosci.com]
- 14. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of PF-9363 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of PF-9363 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CTx-648) is a potent and highly selective first-in-class inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] Its mechanism of action involves the inhibition of the enzymatic activity of these proteins, which are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][5][6] This inhibition leads to the downregulation of gene expression programs associated with cancer cell proliferation and survival, including the Estrogen Receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[3][5][7][8]
Q2: In what form is this compound typically supplied?
This compound is supplied as a solid, white to off-white powder.[1][3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][9] It is soluble in DMSO at concentrations of 50 mg/mL (112.50 mM) or even up to 89 mg/mL (200.24 mM), although sonication and the use of fresh, anhydrous DMSO are crucial as the compound's solubility is sensitive to moisture.[1][3][9]
Q4: How should I store this compound?
Proper storage is critical to maintain the integrity and activity of this compound.[3]
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[3] | |
| 4°C | 2 years[1][3] | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 1 year[1][9] | Recommended to store in aliquots to avoid repeated freeze-thaw cycles.[9] |
| -20°C | 6 months[1][3] | Suitable for shorter-term storage of stock solutions.[1][3] |
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound powder.
Symptoms:
-
The powder is clumpy or has adhered to the vial.
-
The solution in DMSO is cloudy or contains visible precipitate.
Possible Causes and Solutions:
-
Moisture Absorption: this compound's solubility is significantly impacted by moisture in the DMSO.[1][3][9]
-
Solution: Always use fresh, high-purity, anhydrous DMSO.[3]
-
-
Low Temperature: Dissolution may be slower at room temperature.
-
Exceeded Solubility Limit: The concentration may be too high.
-
Solution: While high concentrations are reported, start with a lower, more conservative concentration if issues arise. Ensure you are not exceeding the solubility for your specific formulation.
-
Problem 2: Precipitation or phase separation of the in vivo formulation.
Symptoms:
-
The final formulation for animal administration is cloudy, has visible particles, or separates into different layers.
Possible Causes and Solutions:
-
Improper Mixing Order: The order of solvent addition is critical for maintaining solubility.
-
Formulation Instability: Some formulations are not stable for long periods.
-
High DMSO Concentration in Final Formulation: High concentrations of DMSO can be toxic to animals.
-
Solution: Keep the final DMSO concentration in the working solution low, ideally below 2% if the animal is weak.[1]
-
Experimental Protocols & Data
In Vivo Formulations
The following table summarizes various formulations used for in vivo delivery of this compound. The choice of formulation will depend on the desired route of administration and experimental model.
| Formulation Composition | Solubility | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear solution) | Oral (PO) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (Suspended solution) | Oral (PO), Intraperitoneal (IP) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear solution) | Oral (PO) | [1] |
| 5% DMSO, 40% PEG300, 55% Saline | Not specified | Oral (PO), Intraperitoneal (IP) | [10] |
| 5% DMSO, 40% PEG300, 55% PBS | Not specified | Oral (PO) | [11] |
Example In Vivo Dosing Regimens
| Animal Model | Dose | Route | Frequency | Reference |
| ER+ Breast Cancer Xenograft | 0.2, 1, 5 mg/kg | PO | Once daily (QD) | [5] |
| MLL-Leukemia Xenograft | 0.3, 5 mg/kg | PO | Once daily (QD) | [11] |
| MLL-Leukemia Xenograft | 5 mg/kg | IP | Once daily (QD) | [11] |
| Neuroblastoma Xenograft | 5 mg/kg | PO | Not specified | [12] |
| ER+ Breast Cancer PDX | Not specified | PO, then IP | Once daily (QD) | [10] |
Detailed Protocol: Preparation of an Oral Formulation
This protocol is an example for preparing a 1 mL working solution of this compound for oral gavage, based on a common formulation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming or sonication may be necessary.
-
Sequential Addition of Solvents: In a sterile tube, add the following components in order, ensuring the solution is clear after each addition by vortexing or gentle mixing: a. 100 µL of the 20.8 mg/mL this compound DMSO stock solution. b. 400 µL of PEG300. Mix until clear. c. 50 µL of Tween-80. Mix until clear. d. 450 µL of saline. Mix until clear.
-
Final Concentration: This procedure yields a 1 mL working solution with a final this compound concentration of 2.08 mg/mL.
-
Administration: The freshly prepared solution should be used immediately for oral administration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a preclinical xenograft study.
Troubleshooting Logic for Formulation Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. CSIRO Research Publications Repository [publications.csiro.au]
- 9. selleckchem.com [selleckchem.com]
- 10. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
Avoiding PF-9363 precipitation in media
Welcome to the technical support center for PF-9363. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous-based cell culture media is a common challenge due to its hydrophobic nature. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit. | 1. Lower the final working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Use a higher concentration stock solution: This will reduce the volume of DMSO added to the medium. |
| Rapid Solvent Shift: The abrupt change from a high concentration of DMSO to an aqueous environment causes the compound to crash out of solution.[1][2] | 1. Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of complete medium (containing serum) or a buffer/DMSO mixture. The proteins in the serum can help to solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume. 2. Increase mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] This prevents localized high concentrations that are prone to precipitation. |
| Low Temperature of Medium: The solubility of this compound may be lower in colder media. | Pre-warm the medium: Gently warm the culture medium to 37°C before adding the inhibitor.[1] Be cautious to avoid prolonged heating which can degrade media components. |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability: this compound may not be stable in the culture medium over extended periods. | 1. Check the manufacturer's data sheet: Look for information on the stability of this compound in aqueous solutions. 2. Perform shorter-term experiments: If stability is a concern, consider reducing the duration of the experiment. 3. Replenish the medium: For longer-term experiments, replenish the inhibitor-containing medium more frequently. |
| pH or Temperature Fluctuations: Changes in the incubator environment can affect compound solubility. | 1. Use buffered media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[1] 2. Ensure incubator stability: Minimize the frequency and duration of opening the incubator door to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[3][4][5] By inhibiting these enzymes, this compound prevents the acetylation of histone H3 at lysine (B10760008) 23 (H3K23Ac), which in turn downregulates the expression of genes involved in pathways such as the estrogen receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[4][6][7]
Q2: What is the solubility of this compound?
A2: this compound is highly soluble in DMSO, with reported solubilities ranging from 55 mg/mL to 89 mg/mL.[3][8] However, it is insoluble in water and ethanol.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects on your specific cell line.[1][9]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous (dry) DMSO.[3][9] Using fresh DMSO is important as absorbed moisture can reduce the solubility of this compound.[3] If the compound is difficult to dissolve, gentle warming or sonication can be used.[4][8]
Q5: How should I store this compound stock solutions?
A5: Store this compound powder at -20°C for up to 3 years.[8] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 6 months.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 444.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh out 4.44 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Stepwise Dilution Method)
Objective: To prepare a final concentration of 1 µM this compound in 10 mL of cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum)
-
Sterile conical tubes
Procedure:
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution.
-
Gently mix: Gently vortex or flick the tube to mix the intermediate solution thoroughly.
-
Prepare the final working solution: In a sterile 15 mL conical tube, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
-
Mix thoroughly: Cap the tube and invert it several times to ensure the final solution is homogeneous.
-
The final concentration of this compound is 1 µM, and the final DMSO concentration is 0.01%.
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Validation & Comparative
Validating the Specificity of PF-9363 for KAT6A/B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-in-class KAT6A/B inhibitor, PF-9363 (also known as CTx-648), with other notable inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the histone acetyltransferases KAT6A and KAT6B.
Introduction to KAT6A/B Inhibition
Lysine (B10760008) acetyltransferase 6A (KAT6A) and its close homolog KAT6B are members of the MYST family of histone acetyltransferases (HATs). They play a critical role in the regulation of gene expression by acetylating histone H3 on lysine 23 (H3K23Ac). This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in essential cellular processes, including cell cycle progression and estrogen receptor (ER) signaling.[1][2]
The dysregulation of KAT6A/B activity has been implicated in various cancers. Notably, the gene encoding KAT6A is frequently amplified in estrogen receptor-positive (ER+) breast cancer, which is associated with a poorer clinical outcome.[2] This has established KAT6A/B as compelling therapeutic targets for the development of novel anti-cancer agents. This compound has emerged as a potent and selective inhibitor of KAT6A/B, with its related compound, PF-07248144, currently in clinical trials.[3] This guide provides a comparative analysis of this compound against other known KAT6A/B inhibitors to aid researchers in their evaluation of this important pharmacological tool.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and other KAT6A/B inhibitors, offering a direct comparison of their potency and selectivity.
| Parameter | This compound (CTx-648) | WM-8014 | PF-07248144 | HLX97-069/053 |
| Target(s) | KAT6A / KAT6B | KAT6A / KAT6B | KAT6A / KAT6B | KAT6A / KAT6B |
| Binding Mode | Reversible, Acetyl-CoA competitive[1] | Reversible, Acetyl-CoA competitive[1] | Acetyl-CoA competitive | Not explicitly stated, but likely Acetyl-CoA competitive |
| Ki (KAT6A) | 0.41 nM[4] | Not Reported | Not Reported | Not Reported |
| Ki (KAT6B) | 1.2 nM[4] | Not Reported | Not Reported | Not Reported |
| IC50 (KAT6A) | 1.6 nM[5] | 8 nM | Not Reported | Superior to PF-07248144 |
| IC50 (KAT6B) | Not Reported | 28 nM | Not Reported | Superior to PF-07248144 |
| Cellular IC50 (ZR-75-1) | 0.3 nM[6] | Not Reported | Not Reported | More potent than PF-07248144 |
| Cellular IC50 (T47D) | 0.9 nM[6] | Not Reported | Not Reported | Not Reported |
| Selectivity | Highly selective vs. other MYST family members (KAT5, KAT7, KAT8)[7] | >10-fold selective for KAT6A/B over KAT5 and KAT7 | Selective inhibitor of KAT6A/B | Enhanced selectivity against KAT5/7/8 compared to PF-07248144 |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches for validating KAT6A/B inhibitors, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
A Head-to-Head Analysis: PF-9363 and Fulvestrant in the Treatment of Estrogen Receptor-Positive Breast Cancer
For researchers, scientists, and drug development professionals, the landscape of estrogen receptor-positive (ER+) breast cancer treatment is continually evolving. This guide provides a detailed comparative analysis of two key therapeutic agents: fulvestrant (B1683766), a well-established selective estrogen receptor degrader (SERD), and PF-9363, a novel first-in-class inhibitor of KAT6A/B histone acetyltransferases. This comparison is based on preclinical data, offering insights into their distinct mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Fulvestrant has long been a cornerstone in the management of ER+ breast cancer, particularly in cases of progression on other endocrine therapies. It functions by directly binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven signaling pathways.[1][2][3] In contrast, this compound represents a novel epigenetic approach. It is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and its paralog KAT6B.[4][5] These "writer" enzymes play a critical role in gene expression by acetylating histone H3 at lysine 23 (H3K23Ac). In ER+ breast cancer, particularly in the 10-15% of cases with KAT6A amplification, this enzymatic activity is crucial for regulating ER-driven gene expression programs essential for tumor growth.[4][6] By inhibiting KAT6A/B, this compound reduces H3K23 acetylation, leading to the downregulation of the estrogen receptor signaling pathway, including the expression of the ESR1 gene itself.[4][6][7]
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head preclinical studies comparing this compound and fulvestrant are emerging. An in vivo study utilizing various ER+ breast cancer cell line-derived xenograft (CDX) models has provided initial comparative efficacy data.
| Cell Line Xenograft Model | Treatment | Outcome |
| BT-474 (ER+/KAT6A high) | This compound | Efficacy Observed |
| Fulvestrant | Efficacy Observed | |
| ZR-75-1 (ER+/KAT6A high) | This compound | Efficacy Observed |
| Fulvestrant | Efficacy Observed | |
| MCF-7 (ER+/CDK4/6 dependent) | This compound | Efficacy Observed |
| Fulvestrant | Efficacy Observed | |
| HCC1428 (ER+/CDK4/6 dependent) | This compound | Efficacy Observed |
| Fulvestrant | Efficacy Observed | |
| Table 1: Comparative In Vivo Efficacy of this compound and Fulvestrant in ER+ Breast Cancer CDX Models.[8] |
| Cell Line | This compound IC50 (nM) | Fulvestrant IC50 (nM) |
| ZR-75-1 | 0.3[5][9] | Data not available |
| T47D | 0.9[5][9] | Data not available |
| MCF-7 | Inhibition of H3K23ac observed[5] | ~0.29[10] |
| Table 2: In Vitro Potency (IC50) of this compound and Fulvestrant in ER+ Breast Cancer Cell Lines. |
Pharmacokinetic Profiles: A Tale of Two Molecules
The pharmacokinetic properties of this compound and fulvestrant differ significantly, largely due to their distinct chemical nature and formulation.
| Parameter | This compound (preclinical data) | Fulvestrant |
| Administration | Oral[11] | Intramuscular injection[12] |
| Bioavailability | Orally bioavailable[13] | Poor bioavailability limits oral administration[14] |
| Distribution | Extravascular distribution suggested by large volume of distribution[15] | Highly bound to plasma proteins (99%), primarily lipoproteins.[15] |
| Metabolism | Information not readily available | Extensively metabolized, likely by hepatic and extrahepatic routes.[12] |
| Elimination Half-life | Information not readily available | Approximately 14.0 to 18.5 hours (IV), significantly longer with IM injection due to slow absorption.[15] |
| Table 3: Comparative Pharmacokinetic Properties of this compound and Fulvestrant. |
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and fulvestrant in ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)
-
Complete cell culture medium
-
This compound
-
Fulvestrant
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and fulvestrant in complete medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9][16][17]
Western Blot Analysis for Estrogen Receptor Alpha (ERα) Degradation
Objective: To assess the ability of fulvestrant to induce the degradation of ERα protein in ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Fulvestrant
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
Procedure:
-
Treat cells with fulvestrant at various concentrations and for different time points. A vehicle-treated control should be included.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein lysates by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.[18][19][20][21][22]
In Vivo Xenograft Tumor Model
Objective: To compare the anti-tumor efficacy of this compound and fulvestrant in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
ER+ breast cancer cell lines (e.g., ZR-75-1, MCF-7)
-
This compound formulated for oral gavage
-
Fulvestrant formulated for intramuscular injection
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
Procedure:
-
Implant ER+ breast cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound, and Fulvestrant.
-
Administer the treatments as per the defined schedule (e.g., this compound daily by oral gavage, fulvestrant weekly by intramuscular injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like H3K23Ac for the this compound group and ERα levels for the fulvestrant group).[6][7]
Visualizing the Mechanisms of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Fulvestrant in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. drughunter.com [drughunter.com]
- 12. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Study of PF-9363 and Other Histone Acetyltransferase (HAT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-in-class KAT6A/B inhibitor, PF-9363 (also known as CTx-648), with other notable histone acetyltransferase (HAT) inhibitors. Experimental data on their performance is presented, alongside detailed methodologies for key experiments to support further research and development in this therapeutic area.
Introduction to HAT Inhibition
Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
This compound is a potent and selective inhibitor of the KAT6A and KAT6B members of the MYST family of HATs.[1][2][3] Its development represents a significant advancement in the targeted therapy of cancers with KAT6A dysregulation, such as certain subtypes of breast cancer.[4] This guide compares this compound with other KAT6A/B inhibitors, as well as broader-spectrum HAT inhibitors, to provide a comprehensive overview for the scientific community.
Quantitative Performance Comparison of HAT Inhibitors
The following table summarizes the in vitro potency of this compound and other selected HAT inhibitors. This data allows for a direct comparison of their inhibitory activities against their respective targets.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |
| This compound (CTx-648) | KAT6A, KAT6B | KAT6A: 0.41, KAT6B: 1.2 [1] | A potent and selective, orally bioavailable KAT6A/B inhibitor.[4] | |
| WM-8014 | KAT6A, KAT6B | KAT6A: 5 | KAT6A: 8, KAT6B: 28[5] | A potent and selective KAT6A/B inhibitor. |
| PF-07248144 | KAT6A, KAT6B | Not Reported | Not Reported | A selective KAT6A/B inhibitor currently in clinical trials.[6][7][8][9][10] |
| IST-477 | KAT6A | Not Reported | Not Reported | A selective KAT6A inhibitor in IND-enabling studies.[11][12][13] |
| Anacardic Acid | p300, PCAF | Not Reported | p300: ~8500, PCAF: ~5000[14][15][16][17] | A natural product and non-competitive HAT inhibitor. |
| Garcinol | p300, PCAF | Not Reported | p300: ~7000, PCAF: ~5000[18][19][20][21][22] | A natural product with HAT inhibitory activity. |
| C646 | p300 | 400[23] | 1600[24][25] | A selective and competitive inhibitor of p300.[23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.
Principle: Recombinant HAT enzyme is incubated with a histone substrate (e.g., a peptide of histone H3) and acetyl-CoA. The inhibitor is added at varying concentrations, and the level of histone acetylation is measured. This can be done using various methods, including radioactivity-based assays, ELISAs, or fluorescence-based assays that detect the production of Coenzyme A (CoASH).[26][27][28]
Example Protocol (Fluorescence-based): [28][29]
-
Reagent Preparation:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT.
-
HAT Enzyme: Recombinant human KAT6A or other desired HAT, diluted in HAT Assay Buffer to the optimal concentration (determined by enzyme titration).
-
Acetyl-CoA: Prepare a stock solution in sterile water. A typical final concentration is 50 µM.
-
Histone Peptide Substrate: Histone H3 (5-23) peptide or other relevant substrate. Prepare a stock solution in sterile water. The optimal concentration should be determined via substrate titration.
-
Inhibitor: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Developer Solution: A reagent that reacts with the free thiol group of CoASH to produce a fluorescent signal.
-
-
Assay Procedure (96-well plate format):
-
Add 15 µL of HAT Assay Buffer to each well.
-
Add 5 µL of Acetyl-CoA solution.
-
Add 10 µL of diluted HAT enzyme.
-
Add 5 µL of the inhibitor dilution (or DMSO for control).
-
Initiate the reaction by adding 20 µL of the histone peptide substrate.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop reagent as specified by the assay kit.
-
Add the developer solution and incubate for 20 minutes at room temperature.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360-390 nm excitation and 450-470 nm emission).[28]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the on-target effect of the inhibitor in a cellular context by measuring the levels of a specific histone acetylation mark, such as H3K23ac for KAT6A/B inhibitors.
Principle: Cells are treated with the HAT inhibitor, and total histones are extracted. The levels of the specific histone acetylation mark are then quantified by Western blotting using a specific antibody.
Example Protocol for H3K23ac: [30]
-
Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7 or ZR-75-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HAT inhibitor (e.g., this compound) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and perform acid extraction of histones or use a commercial histone extraction kit.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 10-25 µg of histone extract per lane by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K23ac overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K23ac signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K23ac levels in inhibitor-treated samples to the DMSO control.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on cancer cell proliferation and is used to determine cellular IC50 values.
Principle: The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[31][32][33][34] The amount of formazan produced is proportional to the number of viable cells. Alternatively, the crystal violet assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable, attached cells.[35][36][37][38][39]
Example Protocol (MTT Assay):
-
Cell Seeding:
-
Seed breast cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the HAT inhibitor. Include a DMSO-treated control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Visualizations
Signaling Pathway of KAT6A/B Inhibition
Caption: Mechanism of action of this compound in inhibiting KAT6A/B and downstream cellular effects.
Experimental Workflow for HAT Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of novel HAT inhibitors.
Conclusion
This compound is a highly potent and selective KAT6A/B inhibitor with promising anti-tumor activity, particularly in preclinical models of ER+ breast cancer. When compared to other KAT6A/B inhibitors like WM-8014, this compound demonstrates comparable or superior potency. The broader-spectrum HAT inhibitors, such as Anacardic acid and Garcinol, exhibit lower potency and selectivity. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of HAT inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. IST-477 / Isosterix [delta.larvol.com]
- 13. Publications — Isosterix.com [isosterix.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 16. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. adooq.com [adooq.com]
- 20. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Garcinol - Focus Biomolecules [mayflowerbio.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. C646 - Labchem Catalog [labchem.com.my]
- 26. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 31. texaschildrens.org [texaschildrens.org]
- 32. protocols.io [protocols.io]
- 33. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Crystal violet staining protocol | Abcam [abcam.com]
- 36. researchgate.net [researchgate.net]
- 37. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Crystal violet staining assay for cell survival [bio-protocol.org]
- 39. tpp.ch [tpp.ch]
Independent Verification of PF-9363's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-9363 (also known as CTx-648), a first-in-class inhibitor of KAT6A/B, with other alternatives, supported by experimental data. The focus is to enable independent verification of its mode of action through detailed experimental protocols and comparative data analysis.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes are critical regulators of gene expression through the acetylation of histone H3 at lysine 23 (H3K23Ac).[3] Dysregulation of KAT6A/B activity is implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer.[4][5] This guide will delve into the experimental data supporting its mechanism of action and compare its performance with a notable alternative, WM-8014.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and the alternative KAT6A/B inhibitor, WM-8014.
Table 1: Biochemical Potency of KAT6A/B Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | KAT6A | 0.41[1][6] | - |
| KAT6B | 1.2[1][6] | - | |
| WM-8014 | KAT6A | - | 8 |
| KAT6B | - | 28 |
Table 2: Cellular Activity of KAT6A/B Inhibitors in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | ZR-75-1 | 0.3[4][7] |
| T47D | 0.9[4][7] | |
| WM-8014 | Not specified in ER+ breast cancer cell lines | - |
Table 3: In Vivo Efficacy of KAT6A/B Inhibitors
| Compound | Model | Outcome |
| This compound | ER+ breast cancer xenograft models | Potent anti-tumor activity[3][4][5] |
| WM-8014 | Zebrafish model of hepatocellular carcinoma | Potentiates oncogene-induced senescence[8][9] |
| Mouse models | High plasma-protein binding limited in vivo studies[10] |
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the acetyltransferase activity of KAT6A and KAT6B. This leads to a reduction in the levels of H3K23 acetylation, a key epigenetic mark for active gene transcription. The downstream consequence is the downregulation of specific gene sets, including those involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell maintenance. This ultimately results in the suppression of tumor growth.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CTx-648) | KAT6A/6B inhibitor | Probechem Biochemicals [probechem.com]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of PF-9363: A Guide for Laboratory Professionals
For researchers and scientists handling PF-9363, a potent and selective KAT6A/6B inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential guidance on the appropriate disposal procedures for this compound, ensuring the safe management of this compound within a research setting.
Key Chemical and Safety Data
A comprehensive understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₄O₆S |
| Molecular Weight | 444.46 g/mol [1] |
| CAS Number | 2569009-58-9[1] |
| Purity | 99.64%[1] |
| Solubility in DMSO | 50 mg/mL (112.50 mM)[2] |
Disposal Procedures for this compound
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a separate, sealed bag or container also labeled for chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a designated, leak-proof, and clearly labeled container for hazardous liquid waste.
-
Do not mix with aqueous or other incompatible waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Bioactive," "Chemical Irritant" - consult the SDS for specific hazard statements)
-
The accumulation start date
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and qualified hazardous waste management company. This typically involves high-temperature incineration or other approved chemical destruction methods. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Experimental Protocols
Currently, there are no publicly available experimental protocols specifically detailing the disposal or degradation of this compound. The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. Researchers are strongly encouraged to develop and document a specific disposal protocol for this compound within their laboratory's standard operating procedures (SOPs), in consultation with their institution's EHS department. This protocol should be readily accessible to all personnel handling the compound.
References
Personal protective equipment for handling PF-9363
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-9363. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Chemical Identifier: this compound (also known as CTx-648) Primary Use: A potent and highly selective first-in-class KAT6A/KAT6B inhibitor investigated for cancer research.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound. The selection of appropriate PPE is crucial as it acts as a primary barrier against potential exposure.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Dispose of after use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and to prevent accidental exposure.
-
Engineering Controls : Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Storage Conditions : Store the solid powder at -20°C for up to three years.[3] If in a solvent, store at -80°C for up to one year.[3]
-
Solubility : this compound is soluble in DMSO.[3][4][5] For in vivo studies, it can be formulated in solutions such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated gloves, and other disposable labware, must be collected in a designated and clearly labeled hazardous waste container. Disposal of this chemical waste must be in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
